Product packaging for Quabodepistat(Cat. No.:CAS No. 1883747-71-4)

Quabodepistat

Cat. No.: B609758
CAS No.: 1883747-71-4
M. Wt: 456.8 g/mol
InChI Key: XZISSTDXPBUCJA-DYESRHJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OPC-167832, also known as Quabodepistat, is a novel carbostyril derivative investigated as a potent antituberculosis agent . It functions by specifically inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) . DprE1 is an essential enzyme for the biosynthesis of the mycobacterial cell wall, and its inhibition disrupts the formation of arabinan, a critical component of the cell wall, leading to bacterial cell lysis . This mechanism of action is distinct from that of other currently available anti-TB drugs . Preclinical studies demonstrate that OPC-167832 exhibits exceptionally potent activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) ranging from 0.00024 to 0.002 μg/mL against both drug-susceptible and drug-resistant strains, including MDR and XDR-TB . It displays bactericidal activity against both growing and intracellular bacilli . In vivo studies in a mouse model of chronic tuberculosis showed that OPC-167832, particularly in combination with other anti-TB agents like delamanid and bedaquiline, has significant efficacy in reducing bacterial burden and preventing relapse, suggesting potential for shortened treatment regimens . A 2024 clinical study reported that a combination of this compound with delamanid and bedaquiline was safe, well-tolerated, and showed robust early bactericidal activity in adults with drug-susceptible pulmonary tuberculosis . OPC-167832 is currently in Phase 2 clinical trials . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20ClF3N2O4 B609758 Quabodepistat CAS No. 1883747-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N2O4/c22-11-7-14(24)20(15(25)8-11)27-6-5-21(30,17(28)9-27)10-31-16-3-2-13(23)19-12(16)1-4-18(29)26-19/h2-3,7-8,17,28,30H,1,4-6,9-10H2,(H,26,29)/t17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZISSTDXPBUCJA-DYESRHJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C21)OCC3(CCN(CC3O)C4=C(C=C(C=C4F)Cl)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=C(C=CC(=C21)OC[C@@]3(CCN(C[C@H]3O)C4=C(C=C(C=C4F)Cl)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883747-71-4
Record name OPC-167832
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883747714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUABODEPISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PQN78P4S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Quabodepistat: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quabodepistat (formerly OPC-167832) is a novel, potent, orally bioavailable antitubercular agent with a distinct mechanism of action, offering a promising new therapeutic option in the fight against drug-susceptible and drug-resistant Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular target, the specific biochemical pathway it inhibits, and the resulting effects on the mycobacterial cell. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and presents quantitative data and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has critically undermined current treatment regimens, necessitating the development of new drugs with novel mechanisms of action.[2] this compound, a 3,4-dihydrocarbostyril derivative, is a new investigational compound that has demonstrated potent bactericidal activity against both replicating and non-replicating bacilli.[2][3] It is being developed for use in combination regimens to shorten and improve the efficacy of TB treatment.[4][5]

Core Mechanism of Action: Inhibition of DprE1

The primary molecular target of this compound is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall.[2][6]

The DprE1/DprE2 Pathway in Arabinan Synthesis

The mycobacterial cell wall is a complex structure crucial for the bacterium's survival and pathogenesis. A key component of this wall is arabinogalactan, which is linked to peptidoglycan and esterified with mycolic acids. Arabinogalactan is composed of arabinan and galactan domains. The arabinan domains are polymers of D-arabinofuranose (D-Araf). The sole donor for these arabinosyl residues is the decaprenyl-phosphate-arabinose (DPA).[7]

The synthesis of DPA from decaprenyl-phosphate-D-ribose (DPR) is a critical two-step epimerization process catalyzed by two enzymes, DprE1 (Rv3790) and DprE2 (Rv3791).[7]

  • Oxidation Step (DprE1): DprE1, a flavin adenine dinucleotide (FAD)-dependent enzyme, oxidizes the C2' hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[2]

  • Reduction Step (DprE2): DprE2 subsequently reduces the C2' keto group of DPX to a hydroxyl group, resulting in the formation of DPA, with the arabinose now in the correct stereochemical configuration for incorporation into the cell wall.[7]

Inhibition of this pathway is lethal to the bacterium as it halts the production of a critical cell wall precursor, leading to cell lysis.[2]

This compound as a Non-Covalent Inhibitor of DprE1

This compound functions as a highly potent, non-covalent inhibitor of DprE1.[8] Unlike some other DprE1 inhibitors (e.g., benzothiazinones) that form a covalent bond with a cysteine residue in the active site, this compound binds reversibly to the enzyme.[8] This binding action blocks the catalytic activity of DprE1, preventing the conversion of DPR to DPX and thereby halting the synthesis of DPA and, consequently, the arabinan component of the cell wall.[6][9]

The inhibition of DprE1 by this compound is highly specific and potent, with an in vitro IC50 value of 0.258 µM against the recombinant enzyme.[1][10]

In Vitro and In Vivo Efficacy

In Vitro Activity

This compound demonstrates potent bactericidal activity against a wide range of M. tuberculosis strains, including clinical isolates and strains resistant to current first- and second-line drugs.[9] Its minimum inhibitory concentrations (MICs) are in the low nanomolar range.

In Vivo Activity

In preclinical mouse models of chronic TB, orally administered this compound has shown significant dose-dependent reductions in bacterial load (colony-forming units, CFU) in the lungs.[10] It has also demonstrated synergistic or additive effects when used in combination with other anti-TB drugs such as delamanid and bedaquiline.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueReference
DprE1 IC500.258 µM (258 nM)[1][10]
MIC against M. tuberculosis H37Rv0.0005 µg/mL[10]
MIC range against drug-resistant strains0.00024 - 0.002 µg/mL[9]
Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterValueConditionReference
Tmax0.5 - 1.0 hoursOral administration (0.625-10 mg/kg)[10]
t1/21.3 - 2.1 hoursOral administration (0.625-10 mg/kg)[10]
Table 3: Phase 2b/c Clinical Trial Regimens with this compound
ArmRegimenDurationReference
DBQ10Delamanid (300mg QD) + Bedaquiline (400mg QD x 2 wks, then 200mg TIW) + this compound (10mg QD)17 weeks[5]
DBQ30Delamanid (300mg QD) + Bedaquiline (400mg QD x 2 wks, then 200mg TIW) + this compound (30mg QD)17 weeks[5]
DBQ90Delamanid (300mg QD) + Bedaquiline (400mg QD x 2 wks, then 200mg TIW) + this compound (90mg QD)17 weeks[5]
ControlStandard of Care (Rifampicin, Isoniazid, Ethambutol, Pyrazinamide)26 weeks[5]

Experimental Protocols

DprE1 Inhibition Assay (Principle)

The enzymatic activity of DprE1 is typically measured by monitoring the conversion of a substrate, decaprenylphosphoryl-D-ribose (DPR), to its oxidized product, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).

  • Substrate: Radiolabeled ([14C]) DPR is used as the substrate.

  • Enzyme: Recombinant purified M. tuberculosis DprE1 is incubated with the radiolabeled DPR in a suitable buffer system.

  • Inhibitor: Various concentrations of this compound are included in the reaction mixture to determine the dose-dependent inhibition.

  • Reaction Termination and Analysis: The reaction is stopped, and the lipid products are extracted. The substrate (DPR) and product (DPX) are separated using thin-layer chromatography (TLC).[11]

  • Quantification: The amount of product formed is quantified by autoradiography or phosphorimaging of the TLC plate. The IC50 value is calculated as the concentration of this compound that reduces the enzymatic activity by 50%.[11]

Minimum Inhibitory Concentration (MIC) Assay (Agar Dilution Method)

The MIC of this compound against M. tuberculosis is determined using the agar dilution method on Middlebrook 7H10 or 7H11 agar.[10]

  • Drug Preparation: Two-fold serial dilutions of this compound are incorporated into the molten agar before pouring the plates.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared.

  • Inoculation: The surfaces of the drug-containing and drug-free control plates are inoculated with the bacterial suspension.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits ≥99% of the growth of the bacterial population compared to the drug-free control.[10]

In Vivo Mouse Model of Chronic Tuberculosis

The efficacy of this compound is evaluated in a mouse model of chronic TB infection.

  • Infection: Mice (e.g., BALB/c strain) are infected with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.[4]

  • Treatment: After a chronic infection is established (typically 4-6 weeks post-infection), mice are treated with this compound (administered orally), a vehicle control, or combination therapies for a defined period (e.g., 4-8 weeks).[10]

  • Efficacy Endpoint: The primary efficacy endpoint is the bacterial load in the lungs and sometimes the spleen. At the end of the treatment period, animals are euthanized, and the organs are homogenized.[12]

  • CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar. The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load.[12]

Checkerboard Synergy Assay (Principle)

This assay is used to assess the in vitro interaction between this compound and other anti-TB drugs.

  • Plate Setup: A two-dimensional array of drug concentrations is created in a 96-well microtiter plate. Serial dilutions of this compound are made along the y-axis, and serial dilutions of a second drug (e.g., bedaquiline) are made along the x-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plate is incubated until growth is visible in the drug-free control well.

  • Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). An FICI of ≤ 0.5 is typically defined as synergy.

Visualizations

DprE1_Inhibition_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Mechanism of this compound pRpp 5-Phosphoribose-1-diphosphate (pRpp) DPR Decaprenyl-P-Ribose (DPR) pRpp->DPR Multiple Steps DPX Decaprenyl-P-2-keto-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenyl-P-Arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan This compound This compound DprE1 DprE1 Enzyme This compound->DprE1 Inhibition Inhibition DprE1->Inhibition Inhibition->DPX Blocks Formation

Caption: this compound inhibits DprE1, blocking DPA synthesis.

Experimental_Workflow_In_Vivo Infection 1. Mouse Infection (Low-dose aerosol M. tuberculosis) Chronic 2. Establishment of Chronic Infection (4-6 weeks) Infection->Chronic Treatment 3. Treatment Initiation (Oral gavage with this compound) Chronic->Treatment Duration 4. Treatment Period (e.g., 4-8 weeks) Treatment->Duration Euthanasia 5. Euthanasia and Organ Harvest (Lungs, Spleen) Duration->Euthanasia Homogenization 6. Tissue Homogenization Euthanasia->Homogenization Plating 7. Serial Dilution and Plating (Middlebrook 7H11 Agar) Homogenization->Plating Incubation 8. Incubation (3-4 weeks at 37°C) Plating->Incubation CFU 9. CFU Enumeration and Analysis Incubation->CFU

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

This compound's mechanism of action, the specific and potent inhibition of the essential enzyme DprE1, represents a significant advancement in the development of new anti-tuberculosis therapies. By disrupting the mycobacterial cell wall synthesis at a novel point in the DPA pathway, this compound demonstrates strong bactericidal activity against both drug-sensitive and drug-resistant strains. The data summarized in this guide underscore its potential as a core component of future combination regimens aimed at shortening treatment duration and improving outcomes for patients with tuberculosis. Further research and clinical development are crucial to fully realize the therapeutic potential of this promising new agent.

References

Quabodepistat: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quabodepistat (formerly OPC-167832) is a novel, potent, orally bioavailable antituberculosis agent developed by Otsuka Pharmaceutical. It belongs to the 3,4-dihydrocarbostyril class of compounds and exhibits remarkable bactericidal activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Its unique mechanism of action involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a critical enzyme in the mycobacterial cell wall synthesis pathway. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for its biological characterization and extensive quantitative data are presented to support further research and development efforts in the field of tuberculosis therapeutics.

Discovery and Development

This compound was identified through a screening program of Otsuka Pharmaceutical's chemical library for compounds with potent anti-tuberculosis activity.[1] The initial lead compounds were optimized from the 3,4-dihydrocarbostyril scaffold, leading to the synthesis of this compound.[1] Preclinical studies demonstrated its potent bactericidal activity against both replicating and intracellular bacilli.[2][3] These promising results, combined with a favorable safety profile, have propelled this compound into clinical trials, often in combination with other new anti-TB drugs like Delamanid and Bedaquiline, with the aim of developing shorter, safer, and more effective treatment regimens for tuberculosis.[4][5]

Chemical Synthesis

While a highly detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general synthetic route can be inferred from patent literature (WO/2016/031255) and the chemical class of the molecule. This compound is a 3,4-dihydrocarbostyril derivative, and its synthesis likely involves a multi-step process.

A plausible synthetic approach involves the construction of the core 8-fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold, followed by the etherification of the 6-hydroxyl group with a piperidine-containing side chain. The synthesis of the key piperidine intermediate, 4-(2,6-difluorobenzyl)piperidine, would be a separate synthetic route, which is then coupled to the dihydroquinolinone core. The final steps would involve deprotection and purification to yield the active pharmaceutical ingredient.

Mechanism of Action

This compound exerts its bactericidal effect by targeting a crucial enzyme in the biosynthesis of the mycobacterial cell wall, decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2] DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinofuranose residues for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the M. tuberculosis cell wall.[2]

By inhibiting DprE1, this compound blocks the formation of DPA, thereby preventing the synthesis of arabinans. This disruption of cell wall integrity leads to bacterial cell death.[2] Whole-genome sequencing of this compound-resistant Mtb strains has identified mutations in the dprE1 gene (rv3790), further confirming it as the primary target.[2]

Signaling Pathway Diagram

DprE1_Inhibition_Pathway cluster_synthesis Arabinan Biosynthesis Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase) DPR->DprE1 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE1->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall This compound This compound (OPC-167832) This compound->DprE1 Inhibition Inhibition

Caption: Inhibition of the DprE1 enzyme by this compound, blocking arabinan synthesis.

Quantitative Data

Table 1: In Vitro Activity of this compound against M. tuberculosis
StrainResistance ProfileMIC (µg/mL)Reference
H37RvDrug-Susceptible0.0005[4]
KuronoDrug-Susceptible0.0005[4]
Monoresistant StrainsRIF, INH, EMB, STR, PZA0.00024 - 0.001[4]
Clinical Isolates (n=20)Drug-Susceptible0.00024 - 0.001[2]
Clinical Isolates (n=14)Multidrug-Resistant (MDR)0.00024 - 0.002[2]
Clinical Isolates (n=6)Extensively Drug-Resistant (XDR)0.00024 - 0.002[2]
Table 2: DprE1 Inhibition and Intracellular Activity of this compound
ParameterValueReference
DprE1 IC₅₀0.258 µM[4]
Intracellular IC₉₀ (H37Rv)0.0048 µg/mL[4]
Intracellular IC₉₀ (Kurono)0.0027 µg/mL[4]
Table 3: Preclinical Pharmacokinetics of this compound in Mice (Oral Administration)
Dose (mg/kg)Cₘₐₓ (µg/mL)tₘₐₓ (h)t₁/₂ (h)AUCt (µg·h/mL)Reference
0.6250.0630.51.30.141[4]
2.50.2151.01.80.612[4]
100.6861.02.12.210[4]

Experimental Protocols

DprE1 Enzyme Inhibition Assay

This protocol is adapted from the method described by Hariguchi et al. (2020), which is based on a coupled Amplex Red-horseradish peroxidase assay.[2]

Principle: The DprE1 enzyme oxidizes its substrate, generating a product and reducing its FAD cofactor. The re-oxidation of the FAD cofactor by molecular oxygen produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the fluorescent compound resorufin, which can be quantified. The inhibition of DprE1 leads to a decrease in H₂O₂ production and thus a reduction in fluorescence.

Materials:

  • Recombinant DprE1 enzyme

  • Farnesyl-phosphoryl-β-d-ribofuranose (DPR analog substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • This compound (or other test compounds)

  • Assay buffer (e.g., phosphate buffer with appropriate cofactors)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black microplate, add the test compound dilutions, DprE1 enzyme, Amplex Red, and HRP.

  • Initiate the reaction by adding the DPR analog substrate.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time, protected from light.

  • Measure the fluorescence of resorufin using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to a no-drug control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard broth microdilution or agar dilution method for determining the MIC of this compound against M. tuberculosis.[2]

Materials:

  • M. tuberculosis strains (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth (for microdilution) or 7H11 agar (for agar dilution), supplemented with OADC or ADC.

  • This compound

  • 96-well microplates (for microdilution) or petri dishes (for agar dilution)

  • Appropriate solvents for drug dilution (e.g., DMSO)

Procedure (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well microplate.

  • Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard (e.g., 0.5).

  • Inoculate each well of the microplate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Seal the plates and incubate at 37°C for a specified period (e.g., 7-14 days).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis

This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine model of chronic TB infection, as described in preclinical studies.[2][3]

in_vivo_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Aerosol Infection of Mice with M. tuberculosis Incubation Establishment of Chronic Infection (e.g., 4 weeks) Infection->Incubation Grouping Randomization into Treatment Groups: - Vehicle Control - this compound (various doses) - Standard of Care (e.g., RHZE) Incubation->Grouping Treatment Daily Oral Gavage (e.g., for 4 weeks) Grouping->Treatment Sacrifice Euthanasia of Mice Treatment->Sacrifice Harvest Harvest Lungs and Spleens Sacrifice->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Plating Serial Dilution and Plating on 7H11 Agar Homogenize->Plating CFU_Count Colony Forming Unit (CFU) Enumeration (after 3-4 weeks incubation) Plating->CFU_Count Result Determination of Bactericidal Activity (log10 CFU reduction) CFU_Count->Result

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model.

Procedure:

  • Infection: Infect mice (e.g., BALB/c or C3HeB/FeJ) via the aerosol route with a standardized inoculum of M. tuberculosis.

  • Establishment of Chronic Infection: Allow the infection to establish for a period of several weeks (e.g., 4 weeks).

  • Treatment: Randomize the infected mice into treatment groups: a vehicle control group, groups receiving different doses of this compound, and a positive control group receiving a standard anti-TB regimen. Administer the treatments daily via oral gavage for a defined period (e.g., 4-8 weeks).

  • Evaluation: At the end of the treatment period, euthanize the mice and aseptically remove their lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the mean log₁₀ CFU per organ for each treatment group and compare it to the vehicle control to determine the bactericidal activity of this compound.

Conclusion

This compound is a promising new anti-tuberculosis drug candidate with a novel mechanism of action, potent bactericidal activity against a wide range of M. tuberculosis strains, and favorable pharmacokinetic properties. Its targeted inhibition of DprE1 represents a valuable addition to the arsenal of anti-TB agents, particularly in the context of combating drug resistance. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug developers working towards the goal of shorter, more effective, and safer treatment regimens for tuberculosis. Further clinical evaluation of this compound in combination therapies is warranted and holds the potential to significantly impact the global fight against this devastating disease.

References

In Vitro Profile of Quabodepistat: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Quabodepistat (formerly OPC-167832) is a novel, orally active carbostyril derivative with potent anti-tuberculosis activity.[1][2] This technical guide provides an in-depth summary of the preliminary in vitro studies of this compound, focusing on its mechanism of action, antimicrobial activity, and synergistic potential. Detailed experimental protocols and a visualization of the targeted signaling pathway are presented to support further research and development efforts.

Mechanism of Action

This compound targets a critical enzyme in the Mycobacterium tuberculosis cell wall biosynthesis pathway, decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2][3] DprE1 is essential for the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentofuranose (DPX), a key precursor in the synthesis of arabinans.[4] Arabinans are major components of the arabinogalactan and lipoarabinomannan structures of the mycobacterial cell wall. By inhibiting DprE1, this compound effectively blocks the formation of these essential cell wall components, leading to bacterial cell death.[1]

Signaling Pathway: Arabinan Biosynthesis

The following diagram illustrates the targeted step in the arabinogalactan biosynthesis pathway.

Arabinan_Biosynthesis cluster_0 cluster_1 PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) DPR Decaprenylphosphoryl-β-D-ribose (DPR) PRPP->DPR Multiple Steps DPX Decaprenylphosphoryl-β-D-2'-keto- erythro-pentofuranose (DPX) DPR->DPX DprE1 DPA Decaprenylphosphoryl-arabinose (DPA) DPX->DPA DprE2 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall This compound This compound This compound->DPX Inhibition

This compound inhibits the DprE1-mediated oxidation of DPR to DPX.

In Vitro Antimicrobial Activity

This compound demonstrates potent bactericidal activity against both replicating and intracellular M. tuberculosis.[1][2] Its efficacy extends to both drug-susceptible and multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
M. tuberculosis StrainMIC (μg/mL)
Laboratory Strains (H37Rv, Kurono)0.0005[5]
Clinically Isolated Strains0.00024 - 0.002[1]
Multidrug-Resistant/Extensively Drug-Resistant Strains0.00024 - 0.002[1]
Table 2: Inhibitory Activity of this compound
Assay TypeTarget/OrganismValue
Enzyme Inhibition (IC50)Recombinant DprE10.258 µM[5]
Intracellular Activity (IC90)M. tuberculosis H37Rv0.0048 µg/mL[5]
Intracellular Activity (IC90)M. tuberculosis Kurono0.0027 µg/mL[5]

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis is determined using the agar dilution method on Middlebrook 7H10 or 7H11 agar.[6]

Protocol:

  • Drug Preparation: A stock solution of this compound is prepared and serially diluted two-fold to create a range of concentrations.

  • Agar Plate Preparation: The different concentrations of this compound are incorporated into molten Middlebrook agar and poured into petri dishes. A drug-free control plate is also prepared.

  • Inoculum Preparation: M. tuberculosis strains are grown to mid-log phase and the turbidity is adjusted to a 0.5 McFarland standard. The bacterial suspension is then diluted.

  • Inoculation: The surfaces of the agar plates (both with drug and control) are inoculated with the prepared bacterial suspension.

  • Incubation: Plates are incubated at 37°C for 21 days.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits more than 99% of the bacterial growth compared to the drug-free control plate.[6]

DprE1 Enzyme Inhibition Assay

The inhibitory activity of this compound against DprE1 is assessed by monitoring the conversion of DPR to DPX. A redox indicator assay can also be employed.[4]

Protocol:

  • Reaction Mixture: Recombinant DprE1 enzyme is incubated with its substrate, decaprenylphosphoryl-β-D-ribose (DPR), in a suitable buffer.

  • Compound Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Analysis: The reaction products are analyzed, for example by thin-layer chromatography, to quantify the formation of the keto-intermediate DPX.[4]

  • IC50 Calculation: The concentration of this compound that inhibits 50% of DprE1 activity (IC50) is calculated from the dose-response curve.

Intracellular Bactericidal Activity Assay

This assay evaluates the ability of this compound to kill M. tuberculosis residing within macrophages.

Protocol:

  • Macrophage Infection: A macrophage cell line (e.g., J774) is infected with M. tuberculosis.[7]

  • Extracellular Bacteria Removal: After an initial incubation period to allow for phagocytosis, extracellular bacteria are removed by washing.

  • Drug Treatment: The infected macrophages are treated with different concentrations of this compound for a specified duration (e.g., 7 days).[7]

  • Macrophage Lysis: The macrophages are lysed to release the intracellular bacteria.

  • CFU Enumeration: The lysate is serially diluted and plated on solid medium to determine the number of viable bacteria (colony-forming units, CFU).

  • IC90 Calculation: The IC90, the concentration of this compound that inhibits 90% of intracellular bacterial growth, is determined.

Checkerboard Synergy Assay

The checkerboard assay is utilized to assess the interaction of this compound with other anti-tubercular agents.

Protocol:

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and a second anti-tubercular drug along the columns.[8]

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plate is incubated until growth is visible in the drug-free control well.

  • MIC Determination: The MIC of each drug alone and in combination is determined.

  • Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.[9]

    • Synergy: FIC index ≤ 0.5[10]

    • Additivity/Indifference: 0.5 < FIC index ≤ 4[9]

    • Antagonism: FIC index > 4[9]

This compound has not shown antagonistic effects with other anti-TB drugs in in vitro checkerboard assays.[1][2]

Summary and Future Directions

The preliminary in vitro data for this compound are highly promising, demonstrating potent activity against M. tuberculosis through a novel mechanism of action. Its strong bactericidal effects, including against intracellular and drug-resistant strains, highlight its potential as a valuable component of future tuberculosis treatment regimens. Further investigations into its in vivo efficacy and safety profile are ongoing. The detailed protocols provided herein serve as a resource for researchers to further explore the properties of this important new anti-tubercular agent.

References

Quabodepistat: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quabodepistat (formerly OPC-167832) is a novel, orally bioavailable small molecule under development for the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M. tuberculosis). It belongs to a new class of antitubercular agents with a distinct mechanism of action, offering potential for improved treatment regimens, including those for drug-resistant strains. This technical guide provides an in-depth overview of the target identification and validation of this compound, summarizing key preclinical data and experimental methodologies.

Target Identification and Mechanism of Action

The primary molecular target of this compound has been identified as decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2] DprE1 is a crucial enzyme in the decaprenyl-phosphate-arabinose pathway, which is essential for the biosynthesis of the arabinan domains of two major components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).

1.1. The Arabinogalactan Biosynthesis Pathway

Arabinogalactan is a branched polysaccharide that is covalently linked to peptidoglycan and esterified with mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. This complex is a cornerstone of the mycobacterial cell wall's structural integrity and a critical barrier against host defenses and antibiotics. The synthesis of the arabinan portion of AG is a multi-step process involving several arabinofuranosyltransferases. DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), the arabinofuranosyl donor for arabinan synthesis.

1.2. Mechanism of DprE1 Inhibition

This compound acts as a non-covalent inhibitor of DprE1.[3] By binding to the enzyme, it prevents the oxidation of DPR, thereby depleting the pool of DPA available for arabinan synthesis. This disruption of cell wall biosynthesis ultimately leads to bacterial cell death.[4]

Arabinogalactan Biosynthesis Pathway and this compound's Mechanism of Action cluster_pathway Arabinogalactan Biosynthesis cluster_inhibition Inhibition by this compound DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenylphosphoryl-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan Arabinose Donor AG Arabinogalactan Arabinan->AG CellWall Mycobacterial Cell Wall Integrity AG->CellWall DprE1->DPA Product This compound This compound This compound->DprE1 Inhibits

This compound inhibits the DprE1 enzyme, blocking arabinan synthesis.

Target Validation

The validation of DprE1 as the target of this compound was achieved through a combination of genetic and biochemical approaches.

2.1. Resistance Studies

Spontaneous resistant mutants of M. tuberculosis H37Rv were generated by culturing the bacteria on agar plates containing increasing concentrations of this compound.[1] Whole-genome sequencing of these resistant isolates revealed mutations in two primary genes:

  • rv3790 : This gene encodes the DprE1 enzyme. The identified mutations were amino acid substitutions, suggesting a direct interaction between this compound and DprE1.[1]

  • rv0678 : This gene encodes a transcriptional repressor of the MmpS5/MmpL5 efflux pump. Mutations leading to the loss of Rv0678 function result in the upregulation of this efflux pump, which can expel this compound from the cell, conferring low-level resistance.[1][4]

Mechanisms of Resistance to this compound cluster_target_mutation Target-based Resistance cluster_efflux Efflux-mediated Resistance DprE1_mut Mutated DprE1 (rv3790) Binding_disrupted Reduced Binding DprE1_mut->Binding_disrupted This compound This compound This compound->DprE1_mut Ineffective Inhibition Rv0678_mut Mutated Rv0678 MmpS5L5 MmpS5/MmpL5 Efflux Pump Rv0678_mut->MmpS5L5 Upregulation Quabodepistat_out This compound (extracellular) MmpS5L5->Quabodepistat_out Efflux Quabodepistat_in This compound (intracellular) Quabodepistat_in->MmpS5L5 Substrate

Resistance to this compound arises from target mutation or efflux pump upregulation.

2.2. Biochemical Validation

Enzymatic assays confirmed the direct inhibition of DprE1 by this compound. The inhibitory activity of this compound was compared to other known DprE1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound against M. tuberculosis

StrainMIC (μg/mL)
H37Rv (Lab Strain)0.00024 - 0.0005
Kurono (Lab Strain)0.0005
Monodrug-Resistant Strains0.00024 - 0.001
Other M. tuberculosis ComplexSimilar low MICs

Data sourced from Hariguchi et al., 2020.[1]

Table 2: DprE1 Enzymatic Inhibition

CompoundIC₅₀ (μM)
This compound (OPC-167832) 0.258
BTZ0430.403
PBTZ1690.267
Isoniazid (INH)> 10

Data sourced from Hariguchi et al., 2020.[1]

Table 3: In Vivo Efficacy of this compound Monotherapy in a Chronic TB Mouse Model

Dose (mg/kg)Mean Lung CFU (log₁₀) after 4 weeks
Vehicle~6.0
0.625Significantly reduced
1.25Dose-dependent reduction
2.5Plateau of bactericidal activity
5.0Plateau of bactericidal activity
10.0Plateau of bactericidal activity

Data represents a summary of findings from Hariguchi et al., 2020.[1]

Detailed Experimental Protocols

4.1. DprE1 Inhibition Assay

The enzymatic inhibition of DprE1 by this compound was determined using a coupled Amplex Red-horseradish peroxidase assay, as described by Makarov et al., with some modifications.[1]

  • Enzyme: Recombinant DprE1 from M. bovis BCG (100% amino acid sequence identity with M. tuberculosis DprE1) was used.

  • Substrate: Farnesyl-phosphoryl-β-d-ribofuranose, an analog of the natural substrate DPR, was used.

  • Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of the substrate. Horseradish peroxidase, in the presence of hydrogen peroxide, catalyzes the conversion of Amplex Red to the fluorescent product, resorufin. The fluorescence intensity is proportional to the enzyme activity.

  • Procedure:

    • The assay was performed in 96-well plates.

    • A reaction mixture containing the DprE1 enzyme, substrate, Amplex Red, and horseradish peroxidase was prepared.

    • Serial dilutions of this compound (or control compounds) were added to the wells.

    • The reaction was incubated, and the fluorescence was measured at appropriate time points.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

DprE1 Inhibition Assay Workflow cluster_workflow Experimental Workflow start Prepare Reaction Mixture (DprE1, Substrate, Amplex Red, HRP) add_compound Add Serial Dilutions of this compound start->add_compound incubate Incubate add_compound->incubate measure_fluorescence Measure Resorufin Fluorescence incubate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

A fluorescence-based assay was used to determine the IC50 of this compound against DprE1.

4.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various M. tuberculosis strains was determined using the broth microdilution method.[3]

  • Media: Middlebrook 7H9 broth was used for bacterial culture.

  • Procedure:

    • Two-fold serial dilutions of this compound were prepared in a 96-well or 384-well microtiter plate.

    • A standardized inoculum of M. tuberculosis was added to each well.

    • The plates were incubated at 37°C.

    • Bacterial growth was assessed by measuring the optical density at 600 nm (OD₆₀₀).

    • The MIC was defined as the lowest concentration of the drug that inhibited 90% of bacterial growth compared to the drug-free control.

4.3. Chronic TB Mouse Model

The in vivo efficacy of this compound was evaluated in a well-established mouse model of chronic tuberculosis.[1]

  • Animal Model: Female ICR mice were used.

  • Infection: Mice were infected intravenously with M. tuberculosis Kurono strain.

  • Treatment: Treatment was initiated several weeks post-infection to establish a chronic infection. This compound was administered orally once daily for 4 weeks.

  • Endpoint: At the end of the treatment period, mice were euthanized, and the bacterial load in the lungs was determined by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar plates and counting the colony-forming units (CFU).

  • Data Analysis: The log₁₀ CFU per lung was calculated for each mouse, and the mean for each treatment group was compared to the vehicle control group.

Conclusion

The comprehensive preclinical data strongly support the identification and validation of DprE1 as the primary target of this compound. The potent in vitro and in vivo activity, coupled with a novel mechanism of action, positions this compound as a promising candidate for the development of new and improved treatment regimens for tuberculosis. Further clinical investigations are ongoing to establish its safety and efficacy in humans.

References

Quabodepistat: A Technical Overview of Early Bactericidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quabodepistat (formerly OPC-167832) is a novel, orally active antituberculosis agent currently in clinical development. It belongs to the 3,4-dihydrocarbostyril derivative class of compounds and has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (M. tb), including drug-resistant strains.[1][2] This technical guide provides an in-depth overview of the early bactericidal activity (EBA) of this compound, its mechanism of action, and the methodologies employed in its evaluation.

Mechanism of Action

This compound's distinct mechanism of action targets a crucial component of the M. tb cell wall synthesis pathway.[3] It is a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme for the biosynthesis of arabinans.[1] Arabinans are key precursors for the formation of the arabinogalactan layer of the mycobacterial cell wall. By inhibiting DprE1, this compound effectively disrupts the formation of this protective barrier, leading to bacterial cell death.[1] This novel mechanism provides a critical advantage, particularly in the context of increasing resistance to existing anti-TB drugs.

cluster_pathway Mycobacterium tuberculosis Cell Wall Synthesis cluster_drug Drug Action DPR Decaprenyl-P-Ribose DPA Decaprenyl-P-Arabinose DPR->DPA DprE1 Enzyme Arabinogalactan Arabinogalactan Layer (Cell Wall Component) DPA->Arabinogalactan Arabinan Synthesis Disruption Cell Wall Disruption & Bactericidal Effect DPA->Disruption Arabinogalactan->Disruption This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->DPR Blocks Conversion

This compound's inhibition of the DprE1 enzyme.

Early Bactericidal Activity: Clinical Evidence

A significant stage 2, open-label, randomized, active-controlled, parallel-group study conducted in South Africa evaluated the EBA of this compound in adults with drug-susceptible pulmonary tuberculosis.[2][4][5] The study assessed the safety, tolerability, pharmacokinetics, and bactericidal activity of this compound in combination with other anti-TB drugs over a 14-day period.

Data Presentation

The primary efficacy endpoint for bactericidal activity was the change in sputum log10 colony-forming units (CFU) per mL from baseline to day 14.[2][4] The results demonstrate that the three-drug combination of this compound, delamanid, and bedaquiline exhibited a robust bactericidal effect, comparable to the standard-of-care control regimen.[4][5]

Treatment ArmNMean Change in Sputum log10 CFU/mL (SD) from Baseline to Day 14
This compound (30 mg) + Delamanid (300 mg) + Bedaquiline (400 mg)12-2.73 (1.51)
This compound (30 mg) + Delamanid (300 mg)11-2.17 (1.83)
This compound (30 mg) + Bedaquiline (400 mg)11-1.97 (1.29)
Control (Rifampicin, Isoniazid, Ethambutol, Pyrazinamide)19-2.71 (0.92)

Data sourced from Dawson R, et al. The Lancet Infectious Diseases. 2024.[2][4][5]

Experimental Protocols

The assessment of this compound's EBA relied on established mycobacteriological techniques to quantify the reduction in bacterial load in sputum samples.[2]

Study Design and Patient Population

The 14-day EBA study enrolled adults aged 18-64 years with drug-susceptible pulmonary tuberculosis.[4][5] Participants were randomized to receive one of the this compound-containing combination therapies or the standard-of-care regimen.[5]

cluster_workflow 14-Day Early Bactericidal Activity Study Workflow cluster_arms Treatment Arms (14 Days) cluster_analysis Bacteriological Analysis Screening Patient Screening (Drug-Susceptible Pulmonary TB) Randomization Randomization Screening->Randomization Arm1 QBS + Delamanid + Bedaquiline Randomization->Arm1 Group 1 Arm2 QBS + Delamanid Randomization->Arm2 Group 2 Arm3 QBS + Bedaquiline Randomization->Arm3 Group 3 Arm4 Control (Standard of Care) Randomization->Arm4 Group 4 SputumCollection Serial Sputum Collection (Baseline to Day 14) Arm1->SputumCollection Arm2->SputumCollection Arm3->SputumCollection Arm4->SputumCollection CFU Sputum CFU Counting SputumCollection->CFU LAM Lipoarabinomannan (LAM) ELISA SputumCollection->LAM MGIT MGIT Time-to-Detection SputumCollection->MGIT Endpoint Primary Endpoint: Change in log10 CFU/mL from Baseline CFU->Endpoint

Workflow of the this compound EBA clinical trial.
Sputum Colony-Forming Unit (CFU) Assay

The primary method for quantifying the bactericidal effect was the enumeration of CFUs from sputum cultured on solid agar media.[2]

  • Specimen Processing: Sputum samples are typically decontaminated and liquefied to reduce contamination and release mycobacteria. A common method involves treatment with N-acetyl-L-cysteine (NALC) and sodium hydroxide (NaOH), followed by neutralization with a phosphate buffer.

  • Culturing: Serial dilutions of the processed sputum are plated on Middlebrook 7H11 or a similar agar medium, supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Incubation: Plates are incubated at 37°C for 3 to 6 weeks.

  • Quantification: Colonies are counted from the dilution that yields a countable number (typically 50-150 colonies). The CFU per mL of the original sputum sample is then calculated.[6]

Lipoarabinomannan (LAM) Enzyme-Linked Immunosorbent Assay (ELISA)

Sputum LAM, a component of the M. tb cell wall, was measured as a biomarker of bacterial load.[2]

  • Sample Preparation: Sputum samples undergo an extraction process to release LAM from the mycobacterial cells. This may involve heating with sodium hydroxide followed by neutralization.

  • ELISA Procedure: The assay is a sandwich ELISA that uses monoclonal antibodies specific to LAM. The concentration of LAM in the sample is determined by comparing its optical density to a standard curve.

Mycobacterial Growth Indicator Tube (MGIT) Time-to-Detection

The MGIT system is an automated liquid culture method used to determine the time to detection (TTD) of mycobacterial growth.

  • Principle: The MGIT tube contains a fluorescent compound embedded in silicone at the bottom, which is quenched by dissolved oxygen. As mycobacteria grow and consume oxygen, the fluorescence increases.[7]

  • Procedure: Processed sputum is inoculated into MGIT tubes containing a modified Middlebrook 7H9 broth base, supplemented with OADC and an antibiotic mixture (PANTA) to prevent contamination.[7][8]

  • Detection: The tubes are incubated in an automated instrument that monitors for fluorescence every 60 minutes.[9] The TTD is inversely proportional to the initial number of viable mycobacteria in the sample. A shorter TTD indicates a higher bacterial load.

Pharmacokinetics

In the 14-day combination therapy trial, maximum plasma concentrations of this compound were observed approximately 3 hours after administration.[4] The mean elimination half-life was noted to be shorter in combinations that included bedaquiline (12.3–14.5 hours) compared to those without (15.2 hours).[4]

Conclusion and Future Directions

This compound has demonstrated potent early bactericidal activity, both as a monotherapy in initial studies and in combination with other leading anti-tuberculosis drugs. Its novel mechanism of action, targeting DprE1, makes it a promising candidate for new, shorter, and more effective treatment regimens for both drug-susceptible and drug-resistant tuberculosis. The robust bacteriological effect observed in the 14-day EBA study, particularly with the three-drug combination of this compound, delamanid, and bedaquiline, warrants further investigation in larger, long-term clinical trials to validate these findings.[2][4][5] Ongoing Phase 2b/c and planned Phase 3 trials will be crucial in determining the role of this compound in the future of tuberculosis therapy.[3][10]

References

Quabodepistat: A Technical Guide to a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quabodepistat (formerly OPC-167832) is a promising, orally bioavailable, small molecule in clinical development for the treatment of tuberculosis (TB). It belongs to the 3,4-dihydrocarbostyril derivative class of compounds and exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its novel mechanism of action, targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), makes it a valuable candidate for new combination therapies aimed at shortening and simplifying TB treatment regimens. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a synthetic compound with a complex chemical structure. Its identity and fundamental properties are summarized below.

PropertyValueReference(s)
IUPAC Name 5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one[1]
CAS Number 1883747-71-4[2][3]
Molecular Formula C₂₁H₂₀ClF₃N₂O₄[1][2]
Molecular Weight 456.84 g/mol [1][3]
Appearance Solid[3]
Solubility Soluble in DMSO (180 mg/mL with ultrasonication)[3]
InChIKey XZISSTDXPBUCJA-DYESRHJHSA-N[1][2]
SMILES C1CC(=O)NC2=C(C=CC(=C21)OC[C@@]3(CCN(C[C@H]3O)C4=C(C=C(C=C4F)Cl)F)O)F[1]

Mechanism of Action: Inhibition of DprE1

This compound exerts its antimycobacterial effect by targeting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[4][5][6] DprE1 is a flavoenzyme that catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentose (DPX). This is a vital step in the biosynthetic pathway of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinofuranosyl donor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the M. tuberculosis cell wall.[5][7] By inhibiting DprE1, this compound disrupts the formation of these critical cell wall structures, leading to bacterial cell death.[4]

Quabodepistat_Mechanism_of_Action cluster_pathway Mycobacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition by this compound DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-β-D-2'-keto-erythro-pentose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) Arabinogalactan_LAM Arabinogalactan & Lipoarabinomannan DPA->Arabinogalactan_LAM CellWall Mycobacterial Cell Wall Integrity Arabinogalactan_LAM->CellWall This compound This compound DprE1_enzyme DprE1 Enzyme This compound->DprE1_enzyme Inhibition Inhibition

Figure 1: Mechanism of action of this compound in the mycobacterial cell wall synthesis pathway.

Preclinical and Clinical Data

This compound has demonstrated potent activity in a range of preclinical models and is currently undergoing clinical evaluation.

In Vitro Activity
ParameterValue (µM)Reference(s)
DprE1 Inhibition (IC₅₀) 0.258[3][8]
M. tuberculosis StrainMIC Range (µg/mL)Reference(s)
H37Rv (Lab Strain) 0.0005[8]
Kurono (Lab Strain) 0.0005[8]
Drug-Susceptible Clinical Isolates 0.00024 - 0.002[4]
Multidrug-Resistant (MDR) Isolates 0.00024 - 0.002[4]
Extensively Drug-Resistant (XDR) Isolates 0.00024 - 0.002[4]
Intracellular Activity (IC₉₀ in µg/mL)ValueReference(s)
H37Rv 0.0048[8]
Kurono 0.0027[8]
In Vivo Efficacy in Mouse Models

In a mouse model of chronic tuberculosis, this compound demonstrated potent bactericidal activity, with a dose-dependent reduction in lung colony-forming units (CFU).[8][9] Significant efficacy was observed at doses as low as 0.625 mg/kg.[9]

ParameterObservationReference(s)
Monotherapy Efficacy Dose-dependent decrease in lung CFU from 0.625 mg/kg to 2.5 mg/kg.[8]
Combination Therapy with Delamanid Superior efficacy compared to the standard of care regimen (rifampicin + isoniazid + pyrazinamide + ethambutol).[4]
Combination Therapy with other agents Exhibited significant combination effects with delamanid, bedaquiline, or levofloxacin.[9]
Pharmacokinetics
SpeciesDose Range (mg/kg)tₘₐₓ (h)t₁/₂ (h)Key FindingsReference(s)
Mouse 0.625 - 100.5 - 1.01.3 - 2.1Dose-dependent Cₘₐₓ and AUC; lung distribution ~2x higher than plasma.[8]
Human 30 mg (in combination)~312.3 - 15.2Co-administration with bedaquiline slightly shortens the elimination half-life.[7]
Clinical Trials

This compound has completed Phase 1 and is currently in Phase 2 clinical trials.[10][11] Early bactericidal activity (EBA) studies have shown that a 30 mg daily dose is a candidate for further evaluation.[7] In combination with delamanid and bedaquiline, this compound was found to be safe, well-tolerated, and demonstrated robust early bactericidal activity in adults with drug-susceptible pulmonary tuberculosis.[7] Interim data from a Phase 2b/c trial suggest that a four-month regimen of this compound in combination with delamanid and bedaquiline may have similar efficacy to the standard six-month four-drug regimen.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of this compound.

DprE1 Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the DprE1 enzyme.

DprE1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant DprE1 - DPR Substrate - this compound (serial dilutions) - Assay Buffer - Detection Reagent Incubation Incubate DprE1 with this compound Reagents->Incubation Reaction Initiate reaction by adding DPR substrate Incubation->Reaction Incubate_Reaction Incubate at 37°C Reaction->Incubate_Reaction Quench Stop the reaction Incubate_Reaction->Quench Detection Measure product formation or substrate depletion (e.g., fluorescence, radioactivity) Quench->Detection Analysis Calculate % inhibition and determine IC₅₀ Detection->Analysis

Figure 2: Workflow for a DprE1 enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant M. tuberculosis DprE1 is purified.

    • A stock solution of decaprenylphosphoryl-β-D-ribose (DPR) is prepared.

    • Serial dilutions of this compound are prepared in an appropriate solvent (e.g., DMSO).

    • An assay buffer (e.g., phosphate-buffered saline with a suitable detergent) is prepared.

    • A detection reagent is prepared (this will vary depending on the detection method, e.g., a fluorescent probe that reacts with a product of the enzymatic reaction).

  • Assay Procedure:

    • In a microplate, DprE1 enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the DPR substrate.

    • The reaction mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).

    • The reaction is terminated, for example, by the addition of a quenching agent or by heat inactivation.

  • Detection and Analysis:

    • The amount of product formed or substrate consumed is quantified. This can be achieved through various methods, such as measuring the fluorescence of a reporter molecule, or by using radiolabeled substrates and quantifying radioactivity.

    • The percentage of inhibition for each this compound concentration is calculated relative to a no-drug control.

    • The IC₅₀ value, the concentration of this compound that inhibits 50% of the enzyme's activity, is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Representative Protocol)

This protocol outlines the determination of the minimum inhibitory concentration of this compound against M. tuberculosis using a broth microdilution method.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout & Interpretation Culture Prepare a mid-log phase culture of M. tuberculosis Inoculum Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland) Culture->Inoculum Inoculate Inoculate each well with the standardized bacterial suspension Inoculum->Inoculate Dilutions Prepare serial dilutions of this compound in a 96-well plate Dilutions->Inoculate Incubate Incubate the plate at 37°C for 7-14 days Inoculate->Incubate Read Visually inspect for bacterial growth or use a growth indicator (e.g., resazurin) Incubate->Read Determine_MIC The MIC is the lowest concentration of this compound with no visible growth Read->Determine_MIC

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation:

    • M. tuberculosis is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-logarithmic phase of growth.

    • The bacterial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • In a 96-well microtiter plate, two-fold serial dilutions of this compound are prepared in the culture medium.

  • Inoculation and Incubation:

    • Each well containing the drug dilution is inoculated with the standardized bacterial suspension.

    • Positive (no drug) and negative (no bacteria) control wells are included.

    • The plate is sealed and incubated at 37°C in a humidified atmosphere for 7 to 14 days.

  • MIC Determination:

    • After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

    • Alternatively, a growth indicator such as resazurin can be added, which changes color in the presence of viable bacteria.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis (Representative Protocol)

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model of chronic TB infection.

Methodology:

  • Infection:

    • Female BALB/c mice are infected with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a chronic infection in the lungs.

  • Treatment:

    • Treatment is initiated several weeks post-infection when a stable, chronic bacterial load is established in the lungs.

    • Mice are randomized into treatment groups, including a vehicle control group, a positive control group (e.g., standard TB drug regimen), and groups receiving different doses of this compound.

    • This compound is administered orally (e.g., by gavage) daily or five times a week for a specified duration (e.g., 4-8 weeks).

  • Efficacy Assessment:

    • At various time points during and after treatment, subsets of mice from each group are euthanized.

    • The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on a suitable solid medium (e.g., Middlebrook 7H11 agar).

    • The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.

    • Efficacy is determined by comparing the reduction in the log₁₀ CFU in the organs of treated mice to that of the vehicle control group.

Conclusion

This compound is a potent, novel antitubercular agent with a distinct mechanism of action that addresses the critical need for new drugs to combat tuberculosis, particularly drug-resistant strains. Its strong preclinical profile and promising early clinical data, especially in combination with other new anti-TB drugs, highlight its potential to contribute to shorter, safer, and more effective treatment regimens. Further clinical investigation is warranted to fully elucidate its role in the future of tuberculosis therapy.

References

The Pharmacological Profile of Quabodepistat (OPC-167832): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quabodepistat, also known as OPC-167832, is a novel, orally active carbostyril derivative under development by Otsuka Pharmaceutical for the treatment of pulmonary tuberculosis.[1][2] It is a promising new chemical entity with a distinct mechanism of action from currently available anti-tuberculosis therapies.[3] this compound is being investigated for its potential to treat both drug-susceptible and drug-resistant tuberculosis, with the aim of shortening treatment duration and improving outcomes.[3][4] Interim data from a Phase 2b/c trial suggests that a four-month regimen of this compound in combination with delamanid and bedaquiline may be as safe and effective as the standard six-month treatment for drug-susceptible tuberculosis.[5] A Phase 3 trial is planned to further evaluate this compound-containing regimens for drug-resistant pulmonary tuberculosis.[6][7]

Mechanism of Action

This compound exerts its anti-mycobacterial activity by inhibiting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[3][4][8] DprE1 is an essential enzyme in the synthesis of the mycobacterial cell wall.[3][4] Specifically, DprE1 is involved in the formation of a key precursor for the synthesis of arabinans, which are critical components of the mycobacterial cell wall.[4] By inhibiting DprE1, this compound disrupts the synthesis of the cell wall, leading to bactericidal activity against Mycobacterium tuberculosis.[4]

cluster_0 Mycobacterium tuberculosis Cell Wall Synthesis DprE1 DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase) Arabinan Arabinan Precursor DprE1->Arabinan Catalyzes formation CellWall Mycobacterial Cell Wall Arabinan->CellWall Essential for synthesis This compound This compound (OPC-167832) This compound->Inhibition Inhibition->DprE1 Inhibits cluster_0 Experimental Workflow start Prepare serial dilutions of this compound step1 Incorporate dilutions into agar medium start->step1 step2 Inoculate agar plates with M. tuberculosis strains step1->step2 step3 Incubate plates under appropriate conditions step2->step3 step4 Observe for visible growth step3->step4 end Determine MIC (lowest concentration with no growth) step4->end

References

Methodological & Application

Quabodepistat: In Vitro Experimental Protocols for a Novel Anti-Tuberculosis Agent

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quabodepistat (formerly OPC-167832) is a novel, orally active anti-tuberculosis agent with a distinct mechanism of action.[1][2] It is a 3,4-dihydrocarbostyril derivative that potently inhibits decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2][3][4] This enzyme is a critical component in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan biosynthesis pathway.[1][3][4][5] By targeting DprE1, this compound disrupts the formation of essential cell wall components, leading to potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.[4][6] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Mechanism of Action

This compound acts as a non-covalent inhibitor of the DprE1 enzyme.[7] DprE1 is responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a crucial precursor for the synthesis of arabinans, which are major components of the M. tuberculosis cell wall.[5] Inhibition of DprE1 blocks the entire downstream synthesis of arabinogalactan and lipoarabinomannan, compromising the structural integrity of the bacterial cell wall and leading to cell death.[4]

Quabodepistat_Mechanism_of_Action cluster_cell_wall Mycobacterium tuberculosis Cell Wall Synthesis DPR Decaprenylphosphoryl-D-ribose (DPR) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPR->DPA DprE1 (Target Enzyme) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall This compound This compound Inhibition This compound->Inhibition Inhibition->DPA Inhibition caption This compound inhibits DprE1, blocking cell wall synthesis.

Caption: this compound inhibits DprE1, blocking cell wall synthesis.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for this compound against M. tuberculosis.

ParameterValueCell Line / StrainReference
IC50 (DprE1 Inhibition) 0.258 µMRecombinant DprE1[8]
MIC Range 0.00024 - 0.002 µg/mLM. tuberculosis (laboratory and clinical isolates, including MDR/XDR)[4]
IC90 (Intracellular) 0.0027 - 0.0048 µg/mLM. tuberculosis H37Rv and Kurono strains within macrophages[8]

Experimental Protocols

DprE1 Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against the DprE1 enzyme using a redox indicator.

Workflow:

DprE1_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Recombinant DprE1, Substrate (DPR), and this compound dilutions start->prepare_reagents incubation Incubate DprE1 with this compound prepare_reagents->incubation add_substrate Add DPR substrate and a redox indicator (e.g., resazurin) incubation->add_substrate reaction Allow enzymatic reaction to proceed add_substrate->reaction measure Measure fluorescence (resorufin formation) reaction->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end caption Workflow for determining DprE1 inhibition by this compound.

Caption: Workflow for determining DprE1 inhibition by this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to achieve a range of final assay concentrations.

    • Prepare a solution of recombinant DprE1 enzyme in an appropriate buffer.

    • Prepare a solution of the substrate, decaprenylphosphoryl-β-D-ribose (DPR).

    • Prepare a solution of a redox indicator dye, such as resazurin.

  • Assay Procedure:

    • In a 96-well microplate, add the DprE1 enzyme solution to each well.

    • Add the serially diluted this compound or control vehicle (DMSO) to the respective wells.

    • Incubate the plate for a predefined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DPR substrate and resazurin solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of resorufin (the reduced form of resazurin) using a microplate reader (excitation ~560 nm, emission ~590 nm).

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

Methodology:

  • Inoculum Preparation:

    • Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 to obtain the final inoculum.

  • Assay Plate Preparation:

    • In a 96-well microplate, prepare two-fold serial dilutions of this compound in 7H9 broth.

    • Include a drug-free control well (for bacterial growth) and a media-only control well (for sterility).

  • Inoculation and Incubation:

    • Add the prepared M. tuberculosis inoculum to each well containing the drug dilutions and the drug-free control.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add a freshly prepared solution of Alamar Blue (10% v/v) to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

    • A color change from blue (no growth) to pink (growth) indicates bacterial viability.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Checkerboard Assay for Drug Synergy

This protocol is used to evaluate the potential synergistic, additive, indifferent, or antagonistic effects of this compound when combined with other anti-tuberculosis drugs.

Methodology:

  • Plate Setup:

    • In a 96-well microplate, prepare serial dilutions of this compound along the x-axis and a second drug (e.g., bedaquiline or delamanid) along the y-axis. This creates a matrix of drug combinations.

    • Include wells with each drug alone in serial dilutions to determine their individual MICs.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized M. tuberculosis suspension as described in the MIC protocol.

    • Incubate the plate at 37°C for 7 days.

  • Growth Determination:

    • Assess bacterial growth using a growth indicator such as Alamar Blue or by measuring optical density.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results based on the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Intracellular Activity Assay

This protocol assesses the activity of this compound against M. tuberculosis residing within macrophages.

Methodology:

  • Macrophage Culture and Infection:

    • Seed a suitable macrophage cell line (e.g., J774A.1 or THP-1) in a 96-well plate and allow them to adhere.

    • Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) and incubate to allow for phagocytosis.

    • Wash the cells to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh culture medium containing serial dilutions of this compound to the infected cells.

    • Include an untreated control.

  • Incubation and Lysis:

    • Incubate the plate for a defined period (e.g., 3-5 days) at 37°C in a 5% CO2 atmosphere.

    • Lyse the macrophages using a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.

  • Quantification of Bacteria:

    • Serially dilute the cell lysates and plate on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

  • Data Analysis:

    • Calculate the percentage of bacterial killing for each this compound concentration compared to the untreated control.

    • Determine the IC90 value, the concentration at which 90% of the intracellular bacteria are killed.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound. These assays are essential for characterizing its mechanism of action, determining its potency against various strains of M. tuberculosis, assessing its potential for combination therapy, and understanding its efficacy in a more physiologically relevant intracellular environment. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, aiding in the further development of this promising anti-tuberculosis drug candidate.

References

Application Notes and Protocols for Quabodepistat in Mycobacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quabodepistat (also known as OPC-167832) is a potent, orally bioavailable anti-tuberculosis agent with a novel mechanism of action.[1][2] It is a 3,4-dihydrocarbostyril derivative that exhibits significant bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3][4] These application notes provide detailed protocols for the use of this compound in various mycobacterial culture-based assays, guidance on data interpretation, and an overview of its mechanism of action.

Mechanism of Action

This compound functions by inhibiting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] DprE1 is crucial for the formation of decaprenylphosphoryl-arabinose (DPA), a precursor for the arabinan domains of arabinogalactan and lipoarabinomannan (LAM), which are vital components of the mycobacterial cell wall.[3][4] By inhibiting DprE1, this compound effectively blocks the biosynthesis of these critical cell wall components, leading to bacterial cell death.[1][3] This distinct mechanism of action makes it a valuable tool for combating drug-resistant tuberculosis.[1][3]

Signaling Pathway Diagram

Quabodepistat_Mechanism cluster_cell_wall Mycobacterial Cell Wall Biosynthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPA Decaprenylphosphoryl-arabinose (DPA) DPR->DPA DprE1 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Arabinogalactan & Lipoarabinomannan (Cell Wall Components) Arabinan->CellWall This compound This compound (OPC-167832) This compound->DPA Inhibition

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Quantitative Data Summary

This compound has demonstrated potent activity against a wide range of M. tuberculosis strains. The following table summarizes key quantitative data from various studies.

ParameterMycobacterium tuberculosis Strain(s)ValueReference(s)
MIC Laboratory and clinical strains (including MDR/XDR)0.00024 - 0.002 µg/mL[3]
MIC H37Rv0.0005 µg/mL[5][6]
MIC Kurono0.0005 µg/mL[5][6]
MIC Monoresistant strains (RIF, INH, EMB, STR, PZA)0.00024 - 0.001 µg/mL[5][6]
IC50 Recombinant DprE10.258 µM (258 nM)[5][7]
IC90 Intracellular H37Rv0.0048 µg/mL[5][6][7]
IC90 Intracellular Kurono0.0027 µg/mL[5][6][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.

Materials:

  • This compound (stock solution in DMSO)

  • Mycobacterium tuberculosis strain of interest

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control antibiotic (e.g., Rifampicin)

  • Negative control (no drug)

  • Sterile DMSO

Procedure:

  • Prepare Mycobacterial Inoculum:

    • Culture M. tuberculosis in 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute 1:20 in fresh 7H9 broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Prepare Drug Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in 7H9 broth in the 96-well plate. The final concentrations should typically range from 0.1 µg/mL to 0.00001 µg/mL.

    • Include a positive control (Rifampicin), a negative control (no drug), and a solvent control (DMSO at the highest concentration used for this compound).

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing 100 µL of the drug dilutions.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Readout:

    • After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.

Experimental Workflow Diagram

MIC_Workflow Start Start PrepInoculum Prepare Mycobacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) Start->PrepInoculum Inoculate Inoculate plate with Mycobacterial Suspension PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of this compound in 96-well plate PrepDilutions->Inoculate Incubate Incubate at 37°C for 7-14 days Inoculate->Incubate AddResazurin Add Resazurin Indicator Incubate->AddResazurin Incubate2 Incubate for 24-48 hours AddResazurin->Incubate2 ReadMIC Read MIC (Lowest concentration with no color change) Incubate2->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination of this compound.

Intracellular Activity Assay in Macrophages

This protocol assesses the bactericidal activity of this compound against M. tuberculosis residing within macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Mycobacterium tuberculosis H37Rv (or other strain)

  • Gentamicin

  • Sterile water

  • 7H11 agar plates

Procedure:

  • Macrophage Differentiation:

    • Seed THP-1 cells in a 24-well plate at a density of 2 x 105 cells/well.

    • Differentiate the cells into macrophages by adding 100 nM PMA and incubating for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Infection:

    • Wash the differentiated macrophages with pre-warmed RPMI-1640.

    • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.

    • Wash the cells three times with RPMI-1640 to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh RPMI-1640 containing serial dilutions of this compound to the infected cells. Include a no-drug control.

  • Incubation:

    • Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.

  • CFU Enumeration:

    • At designated time points (e.g., day 0 and day 4), lyse the macrophages with sterile water.

    • Prepare serial dilutions of the cell lysates and plate them on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the number of viable intracellular bacteria (CFU/mL). The activity of this compound is measured by the reduction in CFU compared to the untreated control.

Combination Studies

This compound has shown synergistic or additive effects when combined with other anti-tuberculosis drugs such as Delamanid and Bedaquiline.[7][8][9] Researchers can utilize a checkerboard assay to systematically evaluate these interactions. This involves preparing a matrix of concentrations for both this compound and the second drug in a 96-well plate and then proceeding with the MIC protocol as described above. The Fractional Inhibitory Concentration Index (FICI) can then be calculated to determine synergy, additivity, or antagonism.

Safety and Handling

This compound is an investigational compound and should be handled with appropriate laboratory precautions.[10] It is intended for research use only.[5][6] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work with live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Conclusion

This compound is a promising anti-tuberculosis agent with a well-defined mechanism of action targeting the mycobacterial cell wall. The protocols provided here offer a framework for researchers to investigate its efficacy in various in vitro settings. The potent activity and novel mechanism of this compound make it an important tool in the development of new and shorter treatment regimens for tuberculosis.[3][9]

References

Application Notes and Protocols for Preclinical Administration of Quabodepistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Quabodepistat (also known as OPC-167832), a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) for the treatment of tuberculosis. The following sections detail the mechanism of action, preclinical efficacy, and detailed protocols for in vitro and in vivo administration.

Mechanism of Action

This compound is a novel antituberculosis agent that targets the essential enzyme DprE1.[1][2][3] DprE1 is a crucial component of the mycobacterial cell wall synthesis pathway, specifically involved in the biosynthesis of arabinans.[4] By inhibiting DprE1, this compound disrupts the formation of the mycobacterial cell wall, leading to bactericidal activity against Mycobacterium tuberculosis.[1][5]

G cluster_synthesis Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-β-D-2'-keto-erythro-pentofuranose (DPX) DPR->DPX DprE1 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DPX->DPA DprE2 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall This compound This compound This compound->Inhibition Inhibition->DPR

Figure 1: Mechanism of action of this compound.

Preclinical Data Summary

This compound has demonstrated potent activity against Mycobacterium tuberculosis in both in vitro and in vivo preclinical models.

In Vitro Activity

The minimum inhibitory concentrations (MICs) of this compound against various M. tuberculosis strains are summarized below.

StrainMIC Range (µg/mL)Reference
Laboratory strains (H37Rv, Kurono)0.0005[6]
Clinically isolated strains (including MDR/XDR)0.00024 - 0.002[5]
Intracellular M. tuberculosis (H37Rv) IC900.0048[6]
Intracellular M. tuberculosis (Kurono) IC900.0027[6]
In Vivo Efficacy in Mouse Model

This compound has shown significant efficacy in a chronic tuberculosis mouse model.

Animal ModelDosing (Oral Gavage)DurationOutcomeReference
ICR Mice0.625 - 10 mg/kg4 weeksSignificant, dose-dependent reduction in lung CFU[6]
ICR Mice2.5 mg/kg (in combination)12 weeksPotent efficacy, lung CFU below detection limit after 6 weeks[6]
Pharmacokinetic Parameters in Mice
ParameterValueReference
Tmax0.5 - 1.0 hours[6]
t1/21.3 - 2.1 hours[6]
Lung Distribution~2 times higher than plasma[6]

Experimental Protocols

Detailed protocols for the preclinical administration of this compound are provided below.

In Vivo Administration Protocol: Oral Gavage in Mice

This protocol describes the preparation and administration of this compound to mice via oral gavage for efficacy studies.

Materials:

  • This compound (OPC-167832) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal balance

  • Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Animal Handling and Acclimatization:

    • House mice in accordance with institutional guidelines.

    • Allow for an acclimatization period of at least 7 days before the start of the experiment.

  • Dose Calculation:

    • Weigh each mouse to determine the individual dose.

    • The maximum recommended dosing volume for mice is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferred.

  • Preparation of this compound Formulation:

    • A common vehicle for in vivo administration is 10% DMSO in 90% corn oil.[6]

    • Stock Solution (e.g., 45 mg/mL in DMSO):

      • Weigh the required amount of this compound powder.

      • Dissolve in the appropriate volume of sterile DMSO. Use of an ultrasonic bath may be necessary to fully dissolve the compound.[6]

    • Working Solution (e.g., 4.5 mg/mL in vehicle):

      • To prepare 1 mL of the working solution, add 100 µL of the 45 mg/mL DMSO stock solution to 900 µL of sterile corn oil.

      • Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

  • Oral Gavage Administration:

    • Properly restrain the mouse to ensure its head and body are in a straight line.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the esophagus and deliver the calculated volume of the this compound suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

G start Start weigh Weigh Mouse start->weigh calculate Calculate Dose Volume weigh->calculate prepare_stock Prepare this compound Stock in DMSO calculate->prepare_stock prepare_working Prepare Working Solution in 10% DMSO/Corn Oil prepare_stock->prepare_working restrain Restrain Mouse prepare_working->restrain administer Administer by Oral Gavage restrain->administer monitor Monitor Animal administer->monitor end End monitor->end

Figure 2: Workflow for in vivo administration of this compound.

In Vitro Assay Protocol: Checkerboard Synergy Testing

This protocol outlines the checkerboard method to assess the synergistic, additive, or antagonistic effects of this compound in combination with other anti-tuberculosis drugs.

Materials:

  • This compound

  • Other anti-tuberculosis drugs for combination testing

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • 7H9 broth supplemented with OADC

  • Sterile 96-well microplates

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader (for resazurin-based assays)

  • Resazurin sodium salt solution

Procedure:

  • Preparation of Drug Solutions:

    • Prepare stock solutions of this compound and the other test drugs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each drug in 7H9 broth to achieve a range of concentrations above and below their known MICs.

  • Checkerboard Plate Setup:

    • In a 96-well plate, add drug A (e.g., this compound) in increasing concentrations along the x-axis.

    • Add drug B in increasing concentrations along the y-axis.

    • The final plate will contain a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone (for MIC determination) and a drug-free control.

  • Inoculation:

    • Prepare an inoculum of M. tuberculosis in 7H9 broth, adjusted to a standard turbidity (e.g., 0.5 McFarland).

    • Add the bacterial suspension to each well of the 96-well plate.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Assessment of Growth and Synergy:

    • After incubation, add a resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

      • FICI ≤ 0.5 indicates synergy.

      • 0.5 < FICI ≤ 4 indicates an additive effect.

      • FICI > 4 indicates antagonism.

G start Start prep_drugs Prepare Drug Dilutions start->prep_drugs setup_plate Setup 96-well Checkerboard Plate prep_drugs->setup_plate inoculate Inoculate with M. tuberculosis setup_plate->inoculate incubate Incubate Plate inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin read_results Read Results add_resazurin->read_results calculate_fici Calculate FICI read_results->calculate_fici end End calculate_fici->end

Figure 3: Workflow for the checkerboard synergy assay.

In Vitro Assay Protocol: Intracellular Killing Assay

This protocol is for assessing the activity of this compound against M. tuberculosis residing within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Mycobacterium tuberculosis culture

  • This compound

  • 24-well cell culture plates

  • Sterile water or 0.1% Triton X-100 for cell lysis

  • 7H10 agar plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Macrophage Culture and Seeding:

    • Culture macrophages in appropriate medium. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate).

    • Seed the macrophages into 24-well plates and allow them to adhere overnight.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of M. tuberculosis.

    • Infect the macrophage monolayer at a specific multiplicity of infection (MOI), typically 1:1 to 10:1 (bacteria to cells).

    • Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.

    • Wash the cells with fresh medium to remove extracellular bacteria.

  • Treatment with this compound:

    • Add fresh medium containing various concentrations of this compound to the infected cells.

    • Include a drug-free control.

  • Incubation:

    • Incubate the treated, infected cells for a desired period (e.g., 24, 48, or 72 hours).

  • Quantification of Intracellular Bacteria:

    • At each time point, wash the cells to remove the drug.

    • Lyse the macrophages with sterile water or a gentle detergent solution (e.g., 0.1% Triton X-100) to release the intracellular bacteria.

    • Perform serial dilutions of the cell lysate and plate on 7H10 agar.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

    • Compare the CFU counts from this compound-treated wells to the control wells to determine the intracellular killing activity.

G start Start seed_macro Seed Macrophages start->seed_macro infect_macro Infect with M. tuberculosis seed_macro->infect_macro wash_cells Wash to Remove Extracellular Bacteria infect_macro->wash_cells add_quabo Add this compound wash_cells->add_quabo incubate Incubate add_quabo->incubate lyse_cells Lyse Macrophages incubate->lyse_cells plate_lysate Plate Lysate on 7H10 Agar lyse_cells->plate_lysate count_cfu Count CFU plate_lysate->count_cfu end End count_cfu->end

Figure 4: Workflow for the intracellular killing assay.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. Always follow appropriate safety procedures when working with Mycobacterium tuberculosis and other hazardous materials.

References

Measuring the In Vitro Efficacy of Quabodepistat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quabodepistat (OPC-167832) is a novel bactericidal agent under investigation for the treatment of tuberculosis (TB). Contrary to some initial classifications, this compound is not a histone deacetylase (HDAC) inhibitor. Its mechanism of action is the potent and specific inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2][3][4] DprE1 is an essential enzyme in the decaprenyl-P-arabinose biosynthesis pathway, which is critical for the formation of the mycobacterial cell wall.[1][2][4] By inhibiting this enzyme, this compound effectively blocks the synthesis of key arabinan precursors, leading to cell wall disruption and death of Mycobacterium tuberculosis (M. tuberculosis).[1]

These application notes provide detailed protocols for key in vitro assays to determine the efficacy of this compound against M. tuberculosis. The methodologies described are fundamental for preclinical screening, mechanism of action studies, and the characterization of potential drug resistance.

Core Efficacy Assays

The in vitro efficacy of this compound can be assessed through a variety of methods, each providing distinct insights into its antibacterial properties. The primary assays focus on determining its inhibitory concentration, its direct effect on its molecular target, and its bactericidal activity.

Table 1: Summary of In Vitro Efficacy Data for this compound
ParameterOrganism/TargetValueReference
IC50 Recombinant DprE1 Enzyme0.258 µM[5]
Minimum Inhibitory Concentration (MIC) M. tuberculosis (Lab & Clinical Strains)0.00024 - 0.002 µg/mL[1]
IC90 (Intracellular) M. tuberculosis H37Rv (in cells)0.0048 µg/mL[5]
IC90 (Intracellular) M. tuberculosis Kurono (in cells)0.0027 µg/mL[5]

Protocol 1: DprE1 Enzyme Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit its molecular target, the DprE1 enzyme.

Objective

To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant M. tuberculosis DprE1.

Methodology
  • Expression and Purification of DprE1: Recombinant DprE1 from an M. tuberculosis or surrogate strain (e.g., M. bovis BCG) is expressed and purified.

  • Assay Reaction: The enzymatic reaction is typically performed in a 96-well plate format.

    • Add assay buffer, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and varying concentrations of this compound (or a vehicle control, e.g., DMSO).

    • Initiate the reaction by adding the purified DprE1 enzyme.

    • Incubate at a controlled temperature (e.g., 37°C).

  • Detection: The reaction product, decaprenylphosphoryl-2-keto-β-D-ribose (DPX), can be detected. A common method involves a coupled reaction where the reduction of DPX is linked to the oxidation of a reporter molecule (e.g., NADH), which can be measured by a decrease in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

DprE1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_DprE1 Purify Recombinant DprE1 Enzyme Mix_Reagents Combine Buffer, Substrate, and this compound in Plate Purify_DprE1->Mix_Reagents Prep_Substrate Prepare Substrate (DPR) Prep_Substrate->Mix_Reagents Prep_Compound Prepare this compound Serial Dilutions Prep_Compound->Mix_Reagents Add_Enzyme Initiate Reaction with DprE1 Mix_Reagents->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Signal Measure Reporter Signal (e.g., Absorbance) Incubate->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->Plot_Curve

Caption: Workflow for the DprE1 enzyme inhibition assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This cell-based assay determines the minimum concentration of this compound required to inhibit the growth of M. tuberculosis.

Objective

To determine the MIC of this compound against various strains of M. tuberculosis, including drug-susceptible and drug-resistant isolates.

Methodology
  • Bacterial Culture: Grow M. tuberculosis strains in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the M. tuberculosis culture to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate under appropriate biosafety conditions (BSL-3) at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents visible growth. Growth can be assessed visually or by using a growth indicator dye like Resazurin, which changes color in the presence of metabolically active cells.

  • Data Recording: Record the MIC value in µg/mL.

Protocol 3: Intracellular Bactericidal Activity Assay

This assay evaluates the ability of this compound to kill M. tuberculosis residing within host cells, which is crucial for a clinically effective anti-TB drug.

Objective

To measure the efficacy of this compound against intracellular M. tuberculosis in a macrophage cell line model.

Methodology
  • Cell Culture: Plate and culture a suitable macrophage cell line (e.g., THP-1 or primary macrophages) in a multi-well plate.

  • Macrophage Infection: Infect the macrophage monolayer with an opsonized suspension of M. tuberculosis at a specific multiplicity of infection (MOI). Allow phagocytosis to occur.

  • Removal of Extracellular Bacteria: Wash the cells with antibiotic-containing medium to kill any remaining extracellular bacteria.

  • Drug Treatment: Add fresh medium containing various concentrations of this compound to the infected cells. Include a no-drug control.

  • Incubation: Incubate the plates for a period of several days (e.g., 4-7 days).

  • Macrophage Lysis and CFU Enumeration:

    • At designated time points, lyse the macrophages using a gentle detergent (e.g., saponin) to release the intracellular bacteria.

    • Prepare serial dilutions of the cell lysate.

    • Plate the dilutions onto solid agar medium (e.g., Middlebrook 7H11).

    • Incubate the plates for 3-4 weeks and count the number of colony-forming units (CFUs).

  • Data Analysis: Compare the CFU counts from this compound-treated wells to the no-drug control to determine the reduction in intracellular bacterial viability.

Quabodepistat_MoA This compound This compound (OPC-167832) DprE1 DprE1 Enzyme This compound->DprE1 Inhibits DPR_Pathway Decaprenyl-P-Arabinose Biosynthesis Pathway DprE1->DPR_Pathway Catalyzes Arabinan Arabinan Synthesis DPR_Pathway->Arabinan Provides Precursors CellWall Mycobacterial Cell Wall (Arabinogalactan-Peptidoglycan) Arabinan->CellWall Essential Component CellDeath Bacterial Cell Death CellWall->CellDeath Disruption Leads to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Quabodepistat Combination Therapy: Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for evaluating Quabodepistat in combination therapy, primarily focusing on its application in tuberculosis (TB) research. The protocols outlined below are based on established methodologies for anti-tuberculosis drug screening and evaluation.

Introduction to this compound

This compound (formerly OPC-167832) is a novel oral anti-tuberculosis agent.[1] Its mechanism of action is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[1][2] This distinct mechanism makes it a promising candidate for combination therapies, especially against drug-resistant strains of Mycobacterium tuberculosis. Preclinical and clinical studies have demonstrated its potent bactericidal activity, both alone and in combination with other anti-TB drugs like Delamanid and Bedaquiline.[2][3][4]

Signaling Pathway of this compound's Target

The following diagram illustrates the simplified signaling pathway targeted by this compound.

Quabodepistat_Pathway cluster_synthesis Mycobacterial Cell Wall Synthesis Decaprenyl-P-Ribose Decaprenyl-P-Ribose DprE1 DprE1 Decaprenyl-P-Ribose->DprE1 Substrate Decaprenyl-P-Arabinose Decaprenyl-P-Arabinose DprE1->Decaprenyl-P-Arabinose Product Arabinogalactan Synthesis Arabinogalactan Synthesis Decaprenyl-P-Arabinose->Arabinogalactan Synthesis Mycolic Acids Mycolic Acids Arabinogalactan Synthesis->Mycolic Acids Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity This compound This compound This compound->DprE1 Inhibits

This compound's Mechanism of Action.

Preclinical Evaluation of this compound in Combination Therapy

Preclinical studies are crucial for determining the potential of this compound in combination regimens before advancing to clinical trials. Key preclinical assessments include in vitro synergy testing, intracellular activity assays, and in vivo efficacy studies in animal models.

In Vitro Synergy Testing: The Checkerboard Assay

The checkerboard assay is a standard method to assess the in vitro interaction of two or more antimicrobial agents.[5][6][7] The output of this assay determines whether the drug combination is synergistic, additive, indifferent, or antagonistic.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare serial dilutions of this compound (Drug A) D Dispense Drug A dilutions along x-axis of 96-well plate A->D B Prepare serial dilutions of Combination Drug (Drug B) E Dispense Drug B dilutions along y-axis of 96-well plate B->E C Prepare M. tuberculosis inoculum F Inoculate all wells with M. tuberculosis C->F D->F E->F G Incubate plates F->G H Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination G->H I Calculate Fractional Inhibitory Concentration (FIC) Index H->I J Determine Interaction (Synergy, Additive, Antagonism) I->J

Workflow for the Checkerboard Synergy Assay.

Protocol: Checkerboard Assay for M. tuberculosis

  • Drug Preparation: Prepare stock solutions of this compound and the partner drug(s) in an appropriate solvent (e.g., DMSO). Create a series of two-fold serial dilutions for each drug in 7H9 broth supplemented with OADC.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of 7H9 broth to all wells. Add 50 µL of the serially diluted this compound along the x-axis and 50 µL of the serially diluted partner drug along the y-axis. This creates a matrix of drug concentrations. Include wells with each drug alone as controls.

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis (e.g., H37Rv) and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation and Incubation: Add 100 µL of the diluted bacterial suspension to each well. Seal the plates and incubate at 37°C for 7-14 days.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a viability indicator like Resazurin.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FICA = MIC of Drug A in combination / MIC of Drug A alone

      • FICB = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI): FICI = FICA + FICB

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[8]

Quantitative Data Summary: In Vitro Synergy

CombinationM. tuberculosis StrainFIC IndexInteraction
This compound + DelamanidH37RvData not availableNot Antagonistic[3]
This compound + BedaquilineH37RvData not availableNot Antagonistic[3]
This compound + RifampicinH37RvData not availableNot Antagonistic[3]
This compound + IsoniazidH37RvData not availableNot Antagonistic[3]
Intracellular Activity Assay

This assay evaluates the efficacy of drug combinations against M. tuberculosis residing within macrophages, mimicking the in vivo environment.

Protocol: Intracellular M. tuberculosis Killing Assay

  • Macrophage Culture: Seed macrophages (e.g., THP-1 or bone marrow-derived macrophages) in 24-well plates and differentiate them.

  • Infection: Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI), typically 1 to 10.[9] Incubate for 4 hours to allow phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with fresh medium and treat with a low concentration of amikacin (200 µg/mL) for 2 hours to kill extracellular bacteria.[10]

  • Drug Treatment: Add fresh medium containing the desired concentrations of this compound and the combination drug(s). Include untreated and single-drug controls.

  • Incubation: Incubate the infected and treated cells for a defined period (e.g., 3-7 days).

  • CFU Enumeration: At designated time points, lyse the macrophages with a gentle detergent (e.g., 0.1% saponin). Prepare serial dilutions of the lysate and plate on 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

  • Data Analysis: Calculate the log10 reduction in CFU for each treatment group compared to the untreated control at the start of treatment.

Quantitative Data Summary: Intracellular Activity

This compound has been shown to have potent bactericidal activity against intracellular bacilli.[3] Specific quantitative data for combinations from preclinical studies is limited.

TreatmentMacrophage ModelLog10 CFU Reduction (vs. Day 0 Control)
This compoundTHP-1Data not available
This compound + DelamanidTHP-1Data not available
This compound + BedaquilineTHP-1Data not available
In Vivo Efficacy in a Mouse Model of Tuberculosis

The mouse model is a standard for evaluating the in vivo efficacy of new anti-TB drug regimens.

Protocol: In Vivo Efficacy in a Chronic TB Mouse Model

  • Infection: Infect mice (e.g., BALB/c) via aerosol or intravenous injection with a standardized inoculum of M. tuberculosis. Allow the infection to establish for 2-4 weeks to create a chronic infection model.

  • Treatment: Randomly assign mice to treatment groups: vehicle control, this compound alone, combination drug(s) alone, and the this compound combination regimen. Administer drugs orally by gavage, typically 5 days a week.

  • Monitoring: Monitor the health and body weight of the mice throughout the study.

  • Bacterial Load Determination: At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group. Aseptically remove the lungs and spleens, homogenize the tissues, and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).

  • Data Analysis: Calculate the mean log10 CFU per organ for each treatment group. Compare the bacterial load in the combination therapy group to the single-drug and control groups.

Quantitative Data Summary: In Vivo Efficacy

In a mouse model of chronic TB, this compound in combination with Delamanid showed superior efficacy compared to the standard regimen (rifampicin + isoniazid + pyrazinamide + ethambutol).[3]

Treatment GroupMouse StrainOrganMean Log10 CFU Reduction (vs. Control)
This compoundBALB/cLungsData not available
This compound + DelamanidBALB/cLungsSuperior to standard regimen[3]
This compound + BedaquilineBALB/cLungsData not available

Clinical Trial Design for this compound Combination Therapy

Clinical trials for new TB drug combinations are typically designed as multi-arm, randomized, controlled studies.

Logical Flow of a Phase 2b/c Clinical Trial

Clinical_Trial_Flow A Patient Screening and Enrollment (Drug-Susceptible Pulmonary TB) B Randomization A->B C1 Arm 1: this compound + Delamanid B->C1 C2 Arm 2: this compound + Bedaquiline B->C2 C3 Arm 3: this compound + Delamanid + Bedaquiline B->C3 C4 Arm 4: Standard of Care (RHEZ) B->C4 D Treatment Period (e.g., 14 days for EBA, 4-6 months for efficacy) C1->D C2->D C3->D C4->D E Primary Endpoint Assessment: - Safety and Tolerability - Early Bactericidal Activity (EBA) - Sputum Culture Conversion D->E F Secondary Endpoint Assessment: - Pharmacokinetics - Biomarkers (e.g., Lipoarabinomannan) D->F G Follow-up Period E->G F->G H Final Analysis and Reporting G->H

Logical Flow of a Phase 2b/c Clinical Trial for this compound Combinations.

Key Components of a Clinical Trial Protocol (Phase 2b/c Example) [1][11]

  • Study Population: Adults with newly diagnosed, drug-susceptible pulmonary tuberculosis.

  • Study Design: A multicenter, open-label, randomized, parallel-group, dose-finding trial.

  • Treatment Arms:

    • This compound (e.g., 30 mg) + Delamanid (e.g., 300 mg)

    • This compound (e.g., 30 mg) + Bedaquiline (e.g., 400 mg loading dose)

    • This compound (e.g., 30 mg) + Delamanid (e.g., 300 mg) + Bedaquiline (e.g., 400 mg loading dose)[4]

    • Control: Standard 6-month regimen (Rifampicin, Isoniazid, Pyrazinamide, Ethambutol - RHEZ)

  • Primary Endpoints:

    • Safety and tolerability (adverse events, clinical laboratory tests).

    • Efficacy: Proportion of participants with sputum culture conversion at the end of treatment.

  • Secondary Endpoints:

    • Early Bactericidal Activity (EBA): Change in sputum CFU counts over the first 14 days of treatment.

    • Pharmacokinetics of this compound and combination drugs.

    • Biomarker analysis (e.g., sputum lipoarabinomannan).[4]

Quantitative Data from a Phase 2 Clinical Study

A study by Dawson et al. evaluated this compound in combination with Delamanid and/or Bedaquiline for 14 days.[2]

Treatment Group (14 days)Mean Change from Baseline in Sputum log10 CFU/mL (SD)
This compound + Delamanid + Bedaquiline-2.73 (1.51)
This compound + Delamanid-2.17 (1.83)
This compound + Bedaquiline-1.97 (1.29)
Control (RHEZ)-2.71 (0.92)

Conclusion

The experimental designs and protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound in combination therapy for tuberculosis. Both preclinical and clinical data suggest that this compound is a promising component of novel, shorter, and more effective treatment regimens. Further research is warranted to fully elucidate the synergistic potential and optimal partner drugs for this compound.

References

Determining the Minimum Inhibitory Concentration (MIC) of Quabodepistat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Quabodepistat (formerly OPC-167832), a potent anti-tuberculosis agent. This compound is a 3,4-dihydrocarbostyril derivative that inhibits decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the biosynthesis of the Mycobacterium tuberculosis cell wall.[1][2][3] The protocols outlined below are based on established methods for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are intended to guide researchers in accurately assessing the in vitro activity of this compound against M. tuberculosis and other susceptible microorganisms.[4][5][6][7]

Data Summary

The following table summarizes the reported MIC values for this compound against various strains of Mycobacterium tuberculosis.

OrganismStrain(s)MIC Range (µg/mL)Reference(s)
Mycobacterium tuberculosisLaboratory strains (e.g., H37Rv, Kurono)0.0005[8][9]
Mycobacterium tuberculosisClinically isolated strains (including multidrug-resistant/extensively drug-resistant)0.00024 - 0.002[1]
Mycobacterium tuberculosisStrains with monoresistance to rifampin (RIF), isoniazid (INH), ethambutol (EMB), streptomycin (STR), and pyrazinamide (PZA)0.00024 - 0.001[8][9]

Mechanism of Action Signaling Pathway

This compound targets the DprE1 enzyme, which is crucial for the synthesis of arabinans, essential components of the mycobacterial cell wall.[1] Inhibition of DprE1 disrupts the formation of a key precursor, decaprenylphosphoryl-D-arabinose (DPA), thereby blocking the biosynthesis of the arabinogalactan and lipoarabinomannan layers of the cell wall. This disruption ultimately leads to bacterial cell death.

Quabodepistat_Mechanism_of_Action cluster_CellWall Mycobacterial Cell Wall Biosynthesis cluster_Inhibition Inhibition by this compound DPR_pathway Decaprenyl-phosphate (Dpr) Pathway DprE1 DprE1 Enzyme (Decaprenylphosphoryl-β-D-ribose 2'-oxidase) DPR_pathway->DprE1 Arabinan_precursor Arabinan Precursor (Decaprenyl-arabinose) DprE1->Arabinan_precursor Arabinogalactan Arabinogalactan Synthesis Arabinan_precursor->Arabinogalactan Lipoarabinomannan Lipoarabinomannan Synthesis Arabinan_precursor->Lipoarabinomannan CellWall Cell Wall Integrity Arabinogalactan->CellWall Lipoarabinomannan->CellWall This compound This compound This compound->Inhibition Inhibition->DprE1

Caption: Mechanism of action of this compound.

Experimental Protocols

Two standard methods for determining the MIC of antimicrobial agents are the broth microdilution and agar dilution methods.[10][11][12] The choice of method may depend on the specific requirements of the study and the growth characteristics of the organism being tested.

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium and is often performed in 96-well microtiter plates for high-throughput screening.[10][13][14][15]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC)

  • Mycobacterium tuberculosis culture

  • Sterile diluent (e.g., growth medium)

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare this compound Dilutions:

    • Create a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate.

    • Typically, 100 µL of medium is added to all wells. Then, 100 µL of the highest concentration of this compound is added to the first well and mixed. 100 µL is then transferred to the second well, and so on, to create a dilution series. The last 100 µL from the final drug-containing well is discarded.[13]

  • Prepare Inoculum:

    • Grow the M. tuberculosis strain in the appropriate broth medium to the desired optical density (OD).

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[15]

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • This will bring the final volume in each well to 200 µL and dilute the drug concentration by half.

    • Include a positive control (inoculum without drug) and a negative control (medium without inoculum).[13]

  • Incubation:

    • Seal the plates and incubate at 37°C for the appropriate duration for M. tuberculosis (typically 7-14 days).

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10] Growth can be assessed visually or by using a microplate reader to measure turbidity.

Protocol 2: Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.[11][12]

Materials:

  • This compound stock solution

  • Molten agar medium (e.g., Middlebrook 7H10 or 7H11 agar)

  • Sterile petri dishes

  • Mycobacterium tuberculosis culture

  • Inoculator (e.g., multipoint replicator)

  • Incubator (37°C)

Procedure:

  • Prepare this compound-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a suitable solvent.

    • Add a specific volume of each dilution to molten agar medium (kept at 45-50°C) to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no this compound.

  • Prepare Inoculum:

    • Prepare a standardized inoculum of M. tuberculosis as described for the broth microdilution method.

  • Inoculation:

    • Spot-inoculate a standardized number of cells (e.g., 10^4 CFU per spot) onto the surface of the agar plates.[11] Multiple strains can be tested on the same plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for the required time (typically 2-3 weeks for M. tuberculosis).

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.[11]

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Incubation Incubation cluster_Analysis Data Analysis prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_drug->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include Positive and Negative Controls incubation Incubate at 37°C inoculation->incubation read_results Visually or Spectrophotometrically Assess Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: General workflow for MIC determination assays.

References

Application Notes: Protocols for Assessing the Bactericidal Activity of Quabodepistat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quabodepistat (also known as OPC-167832) is a novel, orally active anti-tuberculosis agent belonging to the 3,4-dihydrocarbostyril derivative class.[1] It has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2] Its unique mechanism of action, distinct from existing anti-TB drugs, makes it a promising candidate for new combination therapies aimed at shortening treatment duration and improving outcomes.[1][2] These application notes provide detailed protocols for assessing the bactericidal activity of this compound in a laboratory setting.

Mechanism of Action: this compound targets and inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[2][3] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. Specifically, DprE1 is essential for the formation of decaprenyl-phosphate-arabinose, a precursor for arabinans, which are key components of the arabinogalactan layer of the Mtb cell wall.[1][2] By inhibiting DprE1, this compound effectively blocks cell wall synthesis, leading to bacterial death.[2]

cluster_pathway Mycobacterium tuberculosis Cell Wall Synthesis cluster_inhibition Mechanism of Inhibition DprE1 DprE1 Enzyme Arabinan_Precursor Decaprenyl-phosphate-arabinose (DPA) DprE1->Arabinan_Precursor Catalyzes Precursor Decaprenylphosphoryl-β-D-ribose (DPR) Precursor->DprE1 Substrate Arabinan Arabinan Synthesis Arabinan_Precursor->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall This compound This compound (OPC-167832) This compound->DprE1 Inhibits

Caption: this compound inhibits DprE1, blocking a key step in Mtb cell wall synthesis.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound against Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

M. tuberculosis Strain Type MIC Range (μg/mL) Reference
Laboratory Strains (H37Rv, Kurono) 0.0005 - 0.0048 [4]
Clinical Isolates (Drug-Susceptible) 0.00024 - 0.002 [2]
Multidrug-Resistant (MDR) Isolates 0.00024 - 0.002 [2]
Extensively Drug-Resistant (XDR) Isolates 0.00024 - 0.002 [2]

| Monoresistant Isolates (RIF, INH, EMB, STR, PZA) | 0.00024 - 0.001 |[4] |

Table 2: Early Bactericidal Activity (EBA) in Humans (14-Day Study)

Treatment Arm Mean Change in Sputum log10 CFU/mL Reference
This compound + Delamanid + Bedaquiline -2.73 [5]
This compound + Delamanid -2.17 [5]
This compound + Bedaquiline -1.97 [5]

| Standard of Care (RHZE) Control | -2.71 |[5] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against M. tuberculosis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

A 1. Prepare Mtb Inoculum (e.g., H37Rv) to standard density (~1 x 10^5 to 1 x 10^6 CFU/mL) C 3. Inoculate Wells with Mtb suspension. Include growth & sterility controls A->C B 2. Serially Dilute this compound in a 96-well plate using Middlebrook 7H9 Broth B->C D 4. Incubate Plate (e.g., 7-14 days at 37°C) C->D E 5. Assess Growth Visually or by OD reading. Determine lowest concentration with no growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation:

    • Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the culture turbidity to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.[7]

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.[8]

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.

  • Inoculation and Incubation:

    • Inoculate each well containing the drug dilution with the prepared Mtb suspension.

    • Include a positive control well (Mtb with no drug) and a negative control well (broth only, no Mtb).[7]

    • Seal the plate and incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control well.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[7]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the MBC, which is the lowest concentration of an antibacterial agent required to kill ≥99.9% of the initial bacterial inoculum.[9] It is performed as a subsequent step to the MIC assay.

A 1. Perform MIC Assay (As per Protocol 1) B 2. Select Wells Select wells at MIC, 2x MIC, 4x MIC, and growth control A->B C 3. Subculture on Agar Plate a small volume (e.g., 10-100 µL) from selected wells onto antibiotic-free Middlebrook 7H11 agar plates B->C D 4. Incubate Plates (e.g., 3-4 weeks at 37°C) C->D E 5. Count Colonies (CFU) Determine the concentration that causes a ≥99.9% reduction in CFU compared to the initial inoculum D->E

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Methodology:

  • Initial MIC Test: Perform the MIC test as described in Protocol 1.

  • Plating: From the wells corresponding to the MIC, and at least two more concentrated dilutions (e.g., 2x MIC, 4x MIC), take a defined aliquot (e.g., 100 µL).[6][10]

  • Subculturing: Spread the aliquot onto a quadrant of a Middlebrook 7H11 agar plate (or other suitable solid medium) that does not contain any antibiotic.[9]

  • Incubation: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.

  • MBC Determination:

    • Count the number of colony-forming units (CFU) on each plate quadrant.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the starting inoculum count from the growth control well.[9][10] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[9]

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[11]

A 1. Prepare Mtb Culture Grow to early or mid-log phase in liquid broth B 2. Add this compound Add drug at various concentrations (e.g., 1x, 4x, 8x MIC) to flasks containing Mtb culture A->B C 3. Incubate Cultures Incubate at 37°C with shaking B->C D 4. Sample at Time Points Withdraw aliquots at 0, 2, 4, 8, 24, 48, etc., hours/days C->D E 5. Serially Dilute & Plate Perform serial dilutions and plate onto 'antibiotic-free agar to determine viable CFU/mL D->E F 6. Plot Data Graph log10 CFU/mL vs. Time to visualize the rate of killing E->F

Caption: Workflow for performing a Time-Kill Kinetics Assay.

Methodology:

  • Inoculum and Setup:

    • Prepare a log-phase culture of M. tuberculosis in a suitable broth volume.

    • Prepare flasks containing broth with various concentrations of this compound (e.g., MIC, 4x MIC) and a no-drug growth control.[12]

    • Inoculate all flasks with the Mtb culture to a starting density of ~10⁵-10⁶ CFU/mL.

  • Sampling:

    • Incubate the flasks at 37°C, typically with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 7, and 14 days for Mtb), remove an aliquot from each flask.[13]

  • Enumeration:

    • Perform serial dilutions of the collected aliquots in fresh broth or saline.

    • Plate the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[11] This plot visually demonstrates the concentration- and time-dependent killing effects of the compound.

References

Application of Quabodepistat in High-Throughput Screening: A Clarification and Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical point of clarification: Initial interest in the application of Quabodepistat in high-throughput screening for histone deacetylase (HDAC) inhibitors is based on a misunderstanding of its mechanism of action. Extensive research and clinical data have definitively identified this compound (formerly OPC-167832) as a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) , an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[1][2][3][4] It is a promising anti-tuberculosis agent and not an HDAC inhibitor.

This document, therefore, serves a dual purpose. First, it provides detailed application notes and protocols for the high-throughput screening of DprE1 inhibitors, the correct context for this compound. Second, in recognition of the user's interest, it offers a comprehensive guide to the high-throughput screening of HDAC inhibitors as a separate section, clarifying that this is a distinct area of research from this compound.

Part 1: Application of this compound in High-Throughput Screening for DprE1 Inhibitors

Introduction to DprE1 as a Drug Target

Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is a critical enzyme in the decaprenyl-phosphate-arabinose pathway, which is essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial death. This makes DprE1 a highly attractive target for the development of new anti-tuberculosis drugs with a novel mechanism of action. This compound is a non-covalent inhibitor of DprE1.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis pathway and the inhibitory action of this compound.

DprE1_Pathway DPR Decaprenyl-P-Ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenyl-P-2-keto-Ribose (DPX) DprE1->DPX Oxidation DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenyl-P-Arabinose (DPA) DprE2->DPA Reduction Arabinan Arabinan Synthesis DPA->Arabinan This compound This compound This compound->DprE1 Inhibition HTS_Workflow_DprE1 cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay Biochemical or Whole-Cell HTS Assay Compound_Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Dose_Response Dose-Response (IC50/EC50) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR ADMET In vitro ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate HDAC_Signaling HDAC_Inhibitor HDAC Inhibitor HDACs HDACs HDAC_Inhibitor->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Non_Histone Non-Histone Proteins (e.g., p53, Tubulin) HDACs->Non_Histone Deacetylation Acetylation Increased Acetylation Histones->Acetylation Acetylated Non_Histone->Acetylation Acetylated Chromatin Chromatin Relaxation Acetylation->Chromatin Cell_Cycle Cell Cycle Arrest Acetylation->Cell_Cycle Apoptosis Apoptosis Acetylation->Apoptosis Gene_Expression Tumor Suppressor Gene Expression ↑ Chromatin->Gene_Expression

References

Troubleshooting & Optimization

Quabodepistat In Vitro Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Quabodepistat (formerly OPC-167832) in in vitro experiments.

Physicochemical and Solubility Properties of this compound

A summary of key data for this compound is presented below to provide a baseline understanding of its characteristics.

PropertyValueSource
Molecular Formula C21H20ClF3N2O4[1]
Molecular Weight 456.84 g/mol [1]
CAS Number 1883747-71-4[1]
XLogP3 2.5[2]
Known Solvents Soluble in DMSO (180 mg/mL with sonication)[1]
General Aqueous Solubility Poor[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and solubility of this compound for in vitro use.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is soluble in DMSO up to 180 mg/mL with the aid of ultrasonication.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue for poorly soluble compounds. Here are some steps to mitigate this:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.

  • Increase the DMSO concentration in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated in many cell-based assays. However, it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use a pre-warmed aqueous solution: Gently warming your buffer or medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.[5]

  • Rapid mixing: Ensure rapid and thorough mixing of the stock solution into the aqueous medium to avoid localized high concentrations that can lead to precipitation.

Q3: Can I use other organic solvents to prepare my stock solution?

A3: While other organic solvents like ethanol might be used, DMSO is the most commonly reported and recommended solvent for initial stock preparation due to its high solubilizing power for this compound.[1] If you choose to use an alternative solvent, it is essential to perform a solubility test and ensure its compatibility with your specific in vitro assay, including a vehicle control.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Q5: Are there any formulation strategies to improve this compound's solubility in aqueous media?

A5: For in vivo studies, cocrystallization has been explored to enhance the oral bioavailability of this compound, which is related to its solubility.[3][4] For in vitro purposes, while complex formulation strategies are less common, the use of solubilizing agents or carriers like cyclodextrins could be explored, although this may interfere with some assays.[7] It is important to validate the effect of any such additives on your experimental system.

Troubleshooting Guide for this compound Precipitation

If you encounter precipitation during your experiment, follow this troubleshooting workflow.

Quabodepistat_Solubility_Troubleshooting start Precipitation Observed in Aqueous Medium check_concentration Is the final concentration of this compound critical? start->check_concentration lower_concentration Reduce the final concentration of this compound check_concentration->lower_concentration No check_dmso Can the final DMSO concentration be increased? check_concentration->check_dmso Yes end_soluble Proceed with Experiment lower_concentration->end_soluble increase_dmso Increase final DMSO concentration (typically up to 0.5%) Include vehicle control. check_dmso->increase_dmso Yes use_solubilizer Consider using a solubilizing agent (e.g., cyclodextrin). Requires validation. check_dmso->use_solubilizer No optimize_dilution Optimize Dilution Protocol increase_dmso->optimize_dilution use_solubilizer->optimize_dilution warm_medium Use pre-warmed (37°C) aqueous medium for dilution. optimize_dilution->warm_medium rapid_mixing Ensure rapid and thorough mixing. warm_medium->rapid_mixing kinetic_solubility_assay Perform a kinetic solubility assay to determine the limit in your specific medium. rapid_mixing->kinetic_solubility_assay kinetic_solubility_assay->end_soluble Solubility sufficient end_insoluble Re-evaluate experimental design or consider compound modification. kinetic_solubility_assay->end_insoluble Solubility insufficient

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 456.84 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out 4.57 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.[6]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a general method to determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS or cell culture medium).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, DMEM)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~600 nm) or a nephelometer

Procedure:

  • Prepare a series of 2-fold serial dilutions of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of the aqueous buffer to each well.

  • Add a small, equal volume of each this compound dilution from step 1 to the corresponding wells in the 96-well plate (e.g., 2 µL of DMSO stock into 198 µL of buffer). Also include a DMSO-only control.

  • Seal the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm), or using a nephelometer.[5]

  • The highest concentration that does not show a significant increase in turbidity compared to the DMSO control is considered the kinetic solubility limit under these conditions.

Mechanism of Action of this compound

This compound targets the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall.[8][9] Inhibition of DprE1 disrupts the formation of arabinans, key components of the cell wall, leading to bacterial cell death.[8][10]

Quabodepistat_MoA cluster_pathway Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPA Decaprenylphosphoryl-arabinose (DPA) DPR->DPA DprE1 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall This compound This compound This compound->Inhibition Inhibition->DPA Inhibition

Caption: Mechanism of action of this compound.

References

Quabodepistat for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Quabodepistat in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2][3] DprE1 is essential for the biosynthesis of the mycobacterial cell wall.[1][2][3] Specifically, it is involved in the synthesis of arabinogalactan, a critical component of the cell wall of Mycobacterium tuberculosis. By inhibiting DprE1, this compound disrupts cell wall formation, leading to bactericidal activity against M. tuberculosis.[2][3]

Q2: What is the primary application of this compound?

A2: this compound is primarily investigated as an anti-tuberculosis (TB) agent.[1][2][3] It shows potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[2][3]

Q3: What are the reported effective concentrations of this compound against Mycobacterium tuberculosis?

A3: The in vitro efficacy of this compound against M. tuberculosis is high, with minimum inhibitory concentrations (MICs) typically in the low nanogram per milliliter range.

Strain TypeMIC Range (µg/mL)
Laboratory strains (H37Rv, Kurono)0.0005
Clinically isolated strains (including MDR/XDR-TB)0.00024 - 0.002
Intracellular M. tuberculosis (IC90)0.0027 - 0.0048

Data compiled from multiple sources.[2][3][4]

Q4: How soluble is this compound and what is the recommended solvent?

A4: this compound has low aqueous solubility. For in vitro assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). One source suggests a solubility of up to 180 mg/mL in DMSO with the aid of ultrasonication. When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: Is there any information on the cytotoxicity of this compound in mammalian cells?

A5: Published data on the specific cytotoxicity of this compound against a wide range of mammalian cell lines is limited. In clinical studies with healthy adults, this compound was well-tolerated at oral doses ranging from 10 mg to 480 mg.[5][6] However, for any new cell-based assay, it is essential to determine the cytotoxic concentration range for the specific cell line you are using. A standard cell viability assay, such as MTT or PrestoBlue™, is recommended to establish a non-toxic working concentration range.

Q6: Are there any known off-target effects of this compound in eukaryotic cells?

A6: There is currently limited publicly available information regarding specific off-target effects of this compound in eukaryotic cells. As with any small molecule inhibitor, it is important to consider the possibility of off-target effects and include appropriate controls in your experiments.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

  • Question: I observed precipitation after adding this compound to my cell culture medium. What should I do?

  • Answer:

    • Check DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.5%. High concentrations of DMSO can cause compounds to precipitate when diluted into an aqueous solution.

    • Optimize Stock Concentration: You may be using a stock solution that is too concentrated. Try preparing a lower concentration stock solution in DMSO.

    • Pre-warm Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.

    • Mixing Technique: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.

    • Solubility Test: Perform a simple solubility test by preparing serial dilutions of this compound in your cell culture medium and visually inspecting for precipitation after a short incubation at 37°C. You can also measure turbidity using a plate reader at a wavelength of 600 nm or higher.[7]

Issue 2: High Background or Inconsistent Results in Cell Viability Assays

  • Question: My cell viability assay results are variable. How can I improve consistency?

  • Answer:

    • Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Inconsistent cell numbers will lead to variability in the assay signal.

    • Incubation Time: Use a consistent incubation time for both the compound treatment and the viability reagent.

    • Reagent Volume: Add a consistent volume of the viability reagent to each well.

    • Mixing: After adding the viability reagent, mix the contents of the wells gently but thoroughly to ensure a uniform reaction.

    • Edge Effects: Be mindful of the "edge effect" in microplates, where wells on the perimeter of the plate may have different evaporation rates. Consider not using the outer wells for experimental data or ensure proper humidification of your incubator.

    • Compound Interference: this compound itself may interfere with the assay readout (e.g., absorbance or fluorescence). Run a control with the compound in cell-free medium to check for any intrinsic signal.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Cytotoxic Concentration of this compound

This protocol uses a colorimetric cell viability assay (e.g., MTT or a resazurin-based assay like PrestoBlue™) to determine the concentration range of this compound that is not toxic to the mammalian cell line of interest.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear flat-bottom microplates (for MTT) or opaque-walled plates (for fluorescence-based assays)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent

  • Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine).

    • Carefully remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of 5 mg/mL MTT solution to each well.[1]

      • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

      • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

      • Read the absorbance at 570 nm using a microplate reader.[2]

    • For PrestoBlue™ Assay:

      • Add 10 µL of PrestoBlue™ reagent to each well.[8]

      • Incubate for 10 minutes to 2 hours at 37°C.[8]

      • Read fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a 600 nm reference wavelength) using a microplate reader.[8][9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

    • For subsequent efficacy assays, use concentrations of this compound that show high cell viability (e.g., >90%).

Protocol 2: General Protocol for Intracellular Efficacy Assay

This protocol provides a general framework for assessing the efficacy of this compound against an intracellular pathogen. This example uses a macrophage cell line and a pathogen susceptible to this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium

  • Intracellular pathogen (e.g., Mycobacterium tuberculosis or a suitable surrogate)

  • This compound

  • DMSO

  • 24-well or 48-well tissue culture plates

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Agar plates for colony-forming unit (CFU) enumeration

Procedure:

  • Cell Seeding:

    • Seed the macrophage cells in a multi-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into macrophages using PMA.

  • Infection:

    • Infect the macrophages with the pathogen at a specific multiplicity of infection (MOI).

    • Incubate for a sufficient time to allow for phagocytosis.

    • Wash the cells with sterile PBS to remove extracellular pathogens.

  • Compound Treatment:

    • Add fresh complete culture medium containing various non-toxic concentrations of this compound (as determined in Protocol 1).

    • Include a vehicle control (DMSO) and a positive control (another effective antimicrobial agent).

  • Incubation:

    • Incubate the infected and treated cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Assessment of Intracellular Bacterial Load:

    • At the end of the incubation period, wash the cells with sterile PBS.

    • Lyse the macrophages with a gentle lysis buffer to release the intracellular bacteria.

    • Perform serial dilutions of the lysate in sterile PBS or saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the agar plates until colonies are visible.

    • Count the colonies to determine the number of CFUs per well.

  • Data Analysis:

    • Compare the CFU counts from the this compound-treated wells to the vehicle control to determine the reduction in intracellular bacterial viability.

    • Plot the log reduction in CFUs against the this compound concentration.

Visualizations

Quabodepistat_Mechanism_of_Action cluster_synthesis Mycobacterial Cell Wall Synthesis DPR Decaprenyl-P-ribose DPA Decaprenyl-P-arabinose DPR->DPA DprE1 Arabinogalactan Arabinogalactan DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall This compound This compound This compound->Inhibition Inhibition->DPA Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock det_solubility Determine Solubility in Culture Medium prep_stock->det_solubility cell_viability Perform Cell Viability Assay (e.g., MTT) det_solubility->cell_viability determine_ic50 Determine IC50 and Non-Toxic Range cell_viability->determine_ic50 efficacy_assay Conduct Efficacy Assay within Non-Toxic Range determine_ic50->efficacy_assay analyze_results Analyze and Interpret Results efficacy_assay->analyze_results end End analyze_results->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Precipitation start Compound Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration. check_dmso->reduce_dmso Yes check_stock Is stock concentration very high? check_dmso->check_stock No still_precipitates Still precipitates? reduce_dmso->still_precipitates lower_stock Use a lower concentration stock solution. check_stock->lower_stock Yes check_mixing How was the compound added to the medium? check_stock->check_mixing No lower_stock->still_precipitates improve_mixing Add dropwise while vortexing/swirling. check_mixing->improve_mixing Not optimally check_mixing->still_precipitates Optimally improve_mixing->still_precipitates solubility_limit Solubility limit likely exceeded. Use lower concentrations. still_precipitates->solubility_limit Yes

Caption: Troubleshooting compound precipitation.

References

Quabodepistat Oral Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Quabodepistat.

Troubleshooting Guide

Issue: Low and variable oral bioavailability of this compound in preclinical animal models.

Potential Cause Troubleshooting/Suggested Solution
Poor aqueous solubility of this compound. This compound has a very low aqueous solubility (less than 0.001 mg/mL at pH 1.2 and 6.8), which is a primary reason for its low oral bioavailability.[1][2] Consider formulation strategies to enhance solubility.
Suboptimal formulation. The formulation may not be adequately enhancing the dissolution or permeability of this compound. Explore advanced formulation techniques such as cocrystallization, solid dispersions, or lipid-based formulations.[3][4][5]
Precipitation in the gastrointestinal (GI) tract. The drug may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the small intestine. Investigate formulations that can maintain supersaturation.[1][2]
First-pass metabolism. Significant metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation. While not explicitly detailed for this compound, this is a common issue for orally administered drugs.[4]
Efflux transporter activity. P-glycoprotein and other efflux transporters can pump the drug back into the GI lumen, limiting absorption. Co-administration with an efflux inhibitor could be explored in preclinical models to investigate this.

Frequently Asked Questions (FAQs)

Q1: What is the most promising strategy to enhance the oral bioavailability of this compound?

A1: Recent studies have shown that cocrystallization is a highly effective strategy. Specifically, forming cocrystals of this compound with coformers like 2-hydroxybenzoic acid (2HBA) and 2,5-dihydroxybenzoic acid (2,5DHBA) has been demonstrated to significantly improve its oral bioavailability in beagle dogs compared to the free form of the drug.[1][2]

Q2: How do cocrystals of this compound improve its oral bioavailability?

A2: Cocrystals can enhance the dissolution rate and create a state of supersaturation in the gastrointestinal tract. The cocrystal can remain intact in the stomach's acidic environment and then, upon transitioning to the higher pH of the small intestine, dissolve to a concentration higher than the equilibrium solubility of the free drug. This supersaturated state increases the concentration gradient for absorption across the intestinal membrane.[1][2]

Q3: Which this compound cocrystal has shown the best performance in preclinical studies?

A3: In a study with beagle dogs, the cocrystal of this compound with 2-hydroxybenzoic acid (this compound-2HBA) demonstrated a 1.4-fold greater bioavailability compared to the cocrystal with 2,5-dihydroxybenzoic acid (this compound-2,5DHBA).[1][2]

Q4: Are there other methods besides cocrystallization to improve this compound's bioavailability?

A4: Yes, several other techniques are commonly used for poorly soluble drugs and could be applied to this compound. These include particle size reduction (micronization/nanonization), forming amorphous solid dispersions, and using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][4][5][6][7]

Q5: What in vitro tests can be used to predict the in vivo performance of different this compound formulations?

A5: A pH-shift dissolution test is a valuable in vitro tool. This test mimics the pH changes a drug encounters as it moves from the stomach to the small intestine. It can help assess a formulation's ability to achieve and maintain supersaturation, which has been shown to correlate with the in vivo bioavailability of this compound cocrystals.[1][2]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound and its cocrystals after oral administration in beagle dogs.

Formulation Cmax (ng/mL) AUC (ng·h/mL) Fold Increase in Cmax (vs. Free Form) Fold Increase in AUC (vs. Free Form)
This compound (Free Form)10.3 ± 4.154.8 ± 21.9--
This compound-2,5DHBA48.4 ± 14.5224.7 ± 70.84.74.1
This compound-2HBA68.0 ± 20.4323.4 ± 97.06.65.9

Data adapted from Sakamoto et al., Molecular Pharmaceutics, 2024.[1]

Experimental Protocols

Cocrystal Screening

This protocol outlines a general approach for screening cocrystal formations of this compound.

  • Coformer Selection: Select a range of pharmaceutically acceptable coformers. These are often carboxylic acids, amides, or other molecules with functional groups that can form hydrogen bonds with this compound.

  • Screening Methods:

    • Slurry Crystallization:

      • Add equimolar amounts of this compound and a coformer to a vial.

      • Add a small amount of a solvent or solvent mixture.

      • Agitate the slurry at a controlled temperature for a set period (e.g., 24-72 hours).

      • Isolate the solid material by filtration or centrifugation and allow it to dry.

    • Solvent Evaporation:

      • Dissolve this compound and a coformer in a common solvent.

      • Allow the solvent to evaporate slowly at room temperature or under controlled conditions.

      • Collect the resulting solid material.

  • Analysis: Analyze the solid materials using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify new crystalline forms.

pH-Shift Dissolution Test

This protocol is designed to mimic the transit of a formulation from the stomach to the small intestine.

  • Apparatus: Use a USP dissolution apparatus II (paddle method).

  • Acidic Stage (Stomach Simulation):

    • Prepare a dissolution medium of 0.1 N HCl (pH 1.2).

    • Add the this compound formulation to the dissolution vessel containing the acidic medium at 37°C with a paddle speed of 50 rpm.

    • Take samples at regular intervals for a specified period (e.g., 60 minutes) to determine the amount of dissolved drug.

  • pH Shift (Transition to Small Intestine):

    • After the acidic stage, add a pre-determined volume of a concentrated buffer solution (e.g., phosphate buffer) to raise the pH of the dissolution medium to 6.8.

    • Continue the dissolution test at 37°C and 50 rpm.

  • Neutral Stage (Small Intestine Simulation):

    • Take samples at regular intervals for an extended period (e.g., up to 300 minutes) to monitor the drug concentration.

    • Analyze the samples to determine the dissolution profile and assess for supersaturation and precipitation.

In Vivo Bioavailability Study in Beagle Dogs

This protocol provides a general framework for assessing the oral bioavailability of this compound formulations.

  • Animal Model: Use male beagle dogs, which are a standard model for pharmaceutical bioavailability studies.

  • Dosing and Administration:

    • Fast the dogs overnight before the study, with free access to water.

    • Administer the this compound formulation orally (e.g., in a capsule) at a specified dose.

    • A washout period of at least one week should be allowed between the administration of different formulations to the same dog in a crossover study design.

  • Blood Sampling:

    • Collect blood samples from a suitable vein (e.g., cephalic vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

    • Compare the parameters between different formulations to determine the relative bioavailability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis cocrystal Cocrystal Screening synthesis Cocrystal Synthesis cocrystal->synthesis dissolution pH-Shift Dissolution synthesis->dissolution pk_study Beagle Dog PK Study dissolution->pk_study bioavailability Assess Bioavailability pk_study->bioavailability

Caption: Experimental workflow for enhancing this compound's oral bioavailability.

signaling_pathway cluster_stomach Stomach (pH 1.2) cluster_intestine Small Intestine (pH 6.8) cocrystal_intact This compound Cocrystal (Intact) supersaturation Supersaturation cocrystal_intact->supersaturation pH increase absorption Increased Absorption supersaturation->absorption High concentration gradient precipitation Precipitation of Free Drug supersaturation->precipitation Potential Pathway

Caption: Mechanism of cocrystal-enhanced oral absorption of this compound.

References

Technical Support Center: Quabodepistat (OPC-167832) in Mouse Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Quabodepistat (Q-depistat, OPC-167832) in mouse models of tuberculosis (TB).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a 3,4-dihydrocarbostyril derivative that inhibits decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2][3][4] DprE1 is an essential enzyme in the mycobacterial cell wall biosynthesis pathway, specifically in the formation of arabinans.[1] By inhibiting this enzyme, this compound prevents the synthesis of key components of the Mycobacterium tuberculosis cell wall, leading to potent bactericidal activity.[1][2][3]

Q2: What is the recommended dose range for this compound in mouse models of TB?

A2: In mouse models of chronic TB, this compound has shown efficacy at doses ranging from 0.625 mg/kg to 10 mg/kg administered orally.[5][6] A dose-dependent decrease in lung colony-forming units (CFU) has been observed, with significant bactericidal activity starting at 0.625 mg/kg.[5][6][7] Potent efficacy has been demonstrated at a dose of 2.5 mg/kg, especially when used in combination regimens.[5][6]

Q3: What level of efficacy can I expect with this compound monotherapy in a mouse model?

A3: this compound monotherapy has demonstrated a significant, dose-dependent reduction in lung CFU counts in mouse models of chronic TB compared to untreated controls.[5][6] At a dosage of 2.5 mg/kg, a substantial decrease in bacterial load is expected.[5][6]

Q4: Can this compound be used in combination with other anti-TB drugs?

A4: Yes, this compound has shown synergistic or additive effects when combined with other anti-TB agents. It has been effectively used in combination with delamanid, bedaquiline, and levofloxacin.[1][7] Combination regimens with delamanid and bedaquiline have demonstrated superior efficacy to the standard first-line regimen (RHZE) in mice.[1]

Q5: What are the pharmacokinetic properties of this compound in mice?

A5: In mice, orally administered this compound exhibits good pharmacokinetic properties. The time to reach maximum plasma concentration (tmax) is between 0.5 and 1.0 hours.[5][6] The elimination half-life (t1/2) ranges from 1.3 to 2.1 hours.[5][6] Notably, the concentration of this compound in the lungs is approximately two times higher than in the plasma.[5][6]

Q6: Are there any known resistance mechanisms to this compound?

A6: Laboratory-isolated resistant strains of M. tuberculosis have shown mutations in the rv0678 and rv3790 genes.[1] Overexpression of mutated rv3790 has been shown to confer resistance to this compound.[1]

Troubleshooting Guides

Problem 1: Suboptimal reduction in bacterial load observed in the lungs.

  • Possible Cause 1: Inadequate Dosage.

    • Solution: Ensure the dose of this compound is within the effective range of 0.625 mg/kg to 10 mg/kg.[5][6] Consider performing a dose-response study to determine the optimal dose for your specific mouse strain and experimental conditions. A dose of at least 2.5 mg/kg is often cited for potent efficacy.[5][6]

  • Possible Cause 2: Issues with Drug Formulation or Administration.

    • Solution: Verify the stability and solubility of your this compound formulation. Ensure accurate oral gavage technique to guarantee the full dose is administered.

  • Possible Cause 3: Advanced Stage of Infection.

    • Solution: In models of chronic, high-bacterial-burden TB, monotherapy may be less effective. Consider initiating treatment at an earlier stage of infection or using this compound in combination with other anti-TB drugs like delamanid or bedaquiline for enhanced efficacy.[1]

Problem 2: High variability in CFU counts within the same treatment group.

  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Standardize the oral gavage procedure. Ensure all technicians are proficient in the technique to minimize variability in dosing.

  • Possible Cause 2: Uneven Infection Establishment.

    • Solution: Optimize your aerosol infection protocol to ensure a consistent and uniform delivery of M. tuberculosis to the lungs of all mice.

Problem 3: Emergence of drug-resistant colonies.

  • Possible Cause 1: Monotherapy in a long-term experiment.

    • Solution: The use of this compound as a monotherapy for extended periods can increase the risk of selecting for resistant mutants.[1] For longer treatment durations, it is highly recommended to use this compound as part of a combination regimen.[1]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Models of Chronic Tuberculosis

Dosage (mg/kg, oral)Treatment DurationMouse StrainEfficacy OutcomeReference
0.625 - 104 weeksICRSignificant, dose-dependent reduction in lung CFU compared to vehicle.[5][6]
2.512 weeks (in combination with DCMB)ICRLung CFU below the limit of detection after 6 weeks of treatment.[5][6]
Not SpecifiedNot SpecifiedNot SpecifiedSuperior efficacy in combination with delamanid compared to standard RHZE regimen.[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitReference
Tmax (Time to maximum concentration)0.5 - 1.0hours[5][6]
t1/2 (Elimination half-life)1.3 - 2.1hours[5][6]
Lung to Plasma Concentration Ratio~2-[5][6]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Chronic Mouse Model of Tuberculosis

  • Infection: Infect female ICR mice (or another appropriate strain) via aerosol with a low dose of M. tuberculosis (e.g., H37Rv or Kurono strain) to achieve a consistent initial bacterial load in the lungs.

  • Acclimatization and Treatment Initiation: Allow the infection to establish for a chronic phase (e.g., 4 weeks).

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle for oral administration.

    • Administer this compound daily via oral gavage at the desired dosages (e.g., 0.625, 1.25, 2.5, 5, and 10 mg/kg).

    • Include a vehicle control group and potentially a positive control group with a standard anti-TB drug regimen.

  • Treatment Duration: Treat the mice for a predefined period, typically 4 weeks for monotherapy studies.[5][6]

  • Efficacy Assessment:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline with a suitable detergent.

    • Prepare serial dilutions of the lung homogenates and plate them on appropriate agar medium (e.g., Middlebrook 7H11).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU per lung.

  • Data Analysis: Compare the log10 CFU values between the different treatment groups and the vehicle control group to assess the efficacy of this compound.

Mandatory Visualizations

Caption: Mechanism of action of this compound via inhibition of the DprE1 enzyme.

Experimental_Workflow start Start: Select Mouse Strain (e.g., ICR) infection Aerosol Infection with M. tuberculosis start->infection establishment Chronic Infection Establishment (e.g., 4 weeks) infection->establishment randomization Randomize into Treatment Groups establishment->randomization groups vehicle Vehicle Control qdep_low This compound (Low Dose) qdep_high This compound (High Dose) combo Combination Therapy euthanasia Euthanize Mice vehicle->euthanasia End of Treatment qdep_low->euthanasia qdep_high->euthanasia combo->euthanasia harvest Harvest and Homogenize Lungs euthanasia->harvest plating Serial Dilution and Plating harvest->plating incubation Incubate Plates (3-4 weeks) plating->incubation cfu CFU Counting incubation->cfu analysis Data Analysis (log10 CFU reduction) cfu->analysis

Caption: Experimental workflow for evaluating this compound efficacy in a mouse model.

References

Quabodepistat Combination Therapy for Tuberculosis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with Quabodepistat (QBT) in combination with other anti-tuberculosis (TB) drugs. Here you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a 3,4-dihydrocarbostyril derivative that acts as a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][2] DprE1 is a crucial enzyme in the mycobacterial cell wall synthesis pathway, specifically in the arabinogalactan biosynthesis.[1][3] By inhibiting DprE1, this compound disrupts the formation of the mycobacterial cell wall, leading to bactericidal activity.[1][4]

Q2: With which TB drugs has this compound shown promising synergy?

A2: Preclinical and clinical studies have demonstrated that this compound exhibits significant efficacy when used in combination with delamanid and bedaquiline.[5][6][7][8] In vitro studies have also shown indifferent effects (no antagonism) when combined with moxifloxacin, levofloxacin, and linezolid.[9] Mouse model studies have indicated that regimens combining this compound and delamanid are more effective than the standard RHZE (rifampicin + isoniazid + pyrazinamide + ethambutol) regimen.[1][10]

Q3: What is the known mechanism of resistance to this compound?

A3: Laboratory-based studies have identified mutations in the rv3790 gene, which encodes DprE1, as a mechanism of resistance to this compound.[1] Overexpression of mutated rv3790 in Mycobacterium bovis BCG has been shown to confer resistance.[1] Mutations in the rv0678 gene have also been implicated in resistance.[1]

Q4: What are the solubility and stability of this compound for in vitro experiments?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[9][11] A stock solution of 10 mM in DMSO can be prepared.[12] For in vivo studies, a formulation in 10% DMSO and 90% corn oil has been used.[11] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[12] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[12]

Experimental Protocols & Troubleshooting Guides

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.

Materials:

  • Mycobacterium tuberculosis (e.g., H37Rv) culture in logarithmic growth phase.

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • This compound and other TB drug(s) of interest.

  • 96-well microtiter plates.

  • Resazurin solution (for viability assessment).

Procedure:

  • Prepare Drug Dilutions:

    • Prepare stock solutions of this compound and the combination drug in DMSO.

    • In a 96-well plate, serially dilute this compound horizontally and the second drug vertically in 7H9 broth. The final concentrations should typically range from 4x to 1/16x the Minimum Inhibitory Concentration (MIC) of each drug.

  • Inoculum Preparation:

    • Grow M. tuberculosis to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture in 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add the bacterial inoculum to each well of the drug-containing plate.

    • Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Readout:

    • Add resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

      • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

      • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

      • FICI = FICA + FICB

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Problem Possible Cause(s) Solution(s)
Drug Precipitation Poor solubility of the drug in the aqueous culture medium.- Ensure the final DMSO concentration is low (typically <1%).- Prepare fresh drug dilutions for each experiment.- Visually inspect the plate for precipitation before inoculation.
Inconsistent Growth in Control Wells - Inoculum not homogenous (clumping).- Uneven evaporation across the plate.- Vortex the bacterial suspension thoroughly before dilution.- Use plates with lids and seal with parafilm to minimize evaporation.
"Edge Effect" (irregular growth in outer wells) Increased evaporation in the outer wells of the plate.- Avoid using the outermost wells for experimental data.- Fill the outer wells with sterile water or media.
Difficulty in Determining the MIC Endpoint Gradual thinning of growth across a range of concentrations.- Use a standardized method for reading the endpoint (e.g., the first well with no visible growth or no color change).- Use a plate reader to quantify growth for a more objective measurement.
Intracellular Efficacy: Macrophage Infection Model

This model assesses the ability of drug combinations to inhibit the growth of M. tuberculosis within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7).

  • Mycobacterium tuberculosis culture.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound and other TB drug(s).

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Middlebrook 7H11 agar plates.

Procedure:

  • Macrophage Seeding:

    • Seed macrophages in a 24- or 48-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into a macrophage-like state using PMA (phorbol 12-myristate 13-acetate).

  • Infection:

    • Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 1-10 for 4 hours.

    • Wash the cells three times with PBS to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh cell culture medium containing the desired concentrations of this compound and the combination drug(s).

    • Include a drug-free control.

  • Incubation:

    • Incubate the infected and treated cells at 37°C in a 5% CO2 incubator for 3-5 days.

  • Quantification of Intracellular Bacteria:

    • At desired time points, lyse the macrophages with lysis buffer.

    • Serially dilute the lysates and plate on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

  • Data Analysis:

    • Compare the CFU counts from drug-treated wells to the untreated control to determine the percent inhibition or log reduction in bacterial numbers.

Problem Possible Cause(s) Solution(s)
High Macrophage Cytotoxicity - Drug concentrations are too high.- Contamination of cell culture.- Determine the cytotoxicity of the drugs on uninfected macrophages first using an assay like MTT or LDH release.- Use drug concentrations below the cytotoxic level.- Regularly test cell cultures for mycoplasma contamination.
Low Infection Efficiency - Inaccurate bacterial count.- Poor phagocytosis by macrophages.- Ensure an accurate CFU count of the bacterial stock.- Optimize the MOI for your specific cell line and bacterial strain.- Ensure macrophages are healthy and in a logarithmic growth phase.
High Variability in CFU Counts - Incomplete lysis of macrophages.- Clumping of bacteria in the lysate.- Ensure sufficient incubation time with the lysis buffer.- Pipette the lysate up and down vigorously to ensure complete lysis and dispersal of bacteria.
Extracellular Bacterial Growth Incomplete removal of extracellular bacteria after the infection step.- Increase the number of washing steps after infection.- Consider a short incubation with a low concentration of an aminoglycoside (e.g., gentamicin) to kill remaining extracellular bacteria (ensure it doesn't affect intracellular bacteria).

Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

Parameter Value Reference
MIC Range (Lab and Clinical Strains)0.00024 - 0.002 µg/mL[1]
IC90 (Intracellular H37Rv)0.0048 µg/mL[12]

Table 2: Pharmacokinetic Parameters of this compound in Combination with Delamanid and Bedaquiline

Combination Mean Elimination Half-life of this compound (hours) Reference
This compound + Delamanid15.2[7][8]
This compound + Bedaquiline12.3 - 14.5[7][8]
This compound + Delamanid + Bedaquiline12.3 - 14.5[7][8]

Visualizations

Signaling Pathway

cluster_CellWall Mycobacterium tuberculosis Cell Wall Synthesis DprE1 DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase) Arabinogalactan Arabinogalactan Biosynthesis DprE1->Arabinogalactan Essential for CellWall Cell Wall Integrity Arabinogalactan->CellWall Component of BactericidalEffect Bactericidal Effect CellWall->BactericidalEffect Disruption leads to This compound This compound This compound->Inhibition Inhibition->DprE1

Caption: Mechanism of action of this compound.

Experimental Workflow

cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation MIC MIC Determination (Single Agents) Checkerboard Checkerboard Assay (Two-drug combinations) MIC->Checkerboard Inform concentrations for TimeKill Time-Kill Kinetics (Combination effects over time) Checkerboard->TimeKill Prioritize combinations for Cytotoxicity Macrophage Cytotoxicity Assay (Determine non-toxic concentrations) TimeKill->Cytotoxicity Further evaluation of promising combinations MacrophageInfection Macrophage Infection Model (Intracellular efficacy) Cytotoxicity->MacrophageInfection Determine safe concentrations for

Caption: In vitro workflow for evaluating this compound combinations.

Logical Relationship

Start New Drug Combination (this compound + Partner Drug) Synergy Synergistic Interaction? (FICI ≤ 0.5) Start->Synergy Intracellular Effective Intracellularly? Synergy->Intracellular Yes ReEvaluate Re-evaluate Combination or Partner Drug Synergy->ReEvaluate No Proceed Proceed to In Vivo Studies Intracellular->Proceed Yes Intracellular->ReEvaluate No

Caption: Decision-making workflow for this compound combinations.

References

Validation & Comparative

Quabodepistat vs. other DprE1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Quabodepistat and Other DprE1 Inhibitors for Tuberculosis Drug Development

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action.[1][2] One of the most promising and vulnerable targets identified in recent years is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase, or DprE1.[2][3] This enzyme is a critical component in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinogalactan and lipoarabinomannan, which are essential for the bacterium's structural integrity and survival.[1][3][4] By inhibiting DprE1, these compounds effectively block the formation of the cell wall, leading to bacterial death.[1] Because the DprE1 enzyme is unique to mycobacteria, its inhibitors can specifically target the bacteria without affecting human cells, potentially reducing side effects.[1]

This guide provides a detailed comparison of this compound (OPC-167832), a novel DprE1 inhibitor, with other prominent inhibitors in development, including BTZ043 and PBTZ169 (Macozinone). The comparison focuses on their mechanism of action, preclinical efficacy, and clinical development status, supported by experimental data and protocols.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

DprE1 inhibitors are broadly classified into two categories based on their binding mechanism: covalent and non-covalent.[5] This distinction is crucial as it influences their pharmacological properties.

Covalent inhibitors , such as the benzothiazinones (BTZs) BTZ043 and PBTZ169, act as suicide inhibitors.[4][6] Their mechanism requires the presence of a nitro group, which is reduced by the DprE1 flavoenzyme to a reactive nitroso derivative.[5][6] This derivative then forms an irreversible covalent bond with a key cysteine residue (Cys387) in the active site of DprE1, leading to permanent inactivation of the enzyme.[4][7]

Non-covalent inhibitors , such as this compound, represent a newer class of compounds.[8] These agents bind competitively to the active site without forming a permanent bond.[5] They offer the advantage of avoiding the nitro-group "warhead," which can be a structural alert for potential genotoxicity.[9]

Below is a diagram illustrating the DprE1 enzymatic pathway and the point of inhibition.

DprE1_Pathway cluster_CellWall Mtb Cell Wall Synthesis DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 Enzyme (Oxidation) DPR->DprE1 Substrate DPX DPX (Decaprenyl-phospho-2'-keto-D-arabinose) DprE2 DprE2 Enzyme (Reduction) DPX->DprE2 DPA DPA (Decaprenylphosphoryl-arabinose) Arabinans Arabinogalactan & Lipoarabinomannan (Essential Cell Wall Components) DPA->Arabinans Arabinose Donor DprE1->DPX Product DprE2->DPA Inhibitors DprE1 Inhibitors (e.g., this compound, BTZ043) Inhibitors->DprE1 Inhibition

DprE1 pathway in mycobacterial cell wall synthesis.

The following diagram illustrates the different binding modes of covalent and non-covalent inhibitors.

Inhibition_Mechanism cluster_covalent Covalent Inhibition (e.g., BTZ043, PBTZ169) cluster_noncovalent Non-Covalent Inhibition (e.g., this compound) Prodrug Inhibitor (Prodrug) [with Nitro group] DprE1_Covalent DprE1 Enzyme (Active Site - Cys387) Prodrug->DprE1_Covalent DprE1-mediated reduction ActiveInhibitor Reactive Intermediate [Nitroso derivative] InactiveComplex Irreversibly Inactivated DprE1-Inhibitor Complex ActiveInhibitor->InactiveComplex Covalent Bond Formation DprE1_Covalent->ActiveInhibitor NC_Inhibitor Inhibitor ReversibleComplex Reversibly Inhibited DprE1-Inhibitor Complex NC_Inhibitor->ReversibleComplex Reversible Binding (H-bonds, Hydrophobic) DprE1_NonCovalent DprE1 Enzyme (Active Site) DprE1_NonCovalent->ReversibleComplex

Comparison of covalent and non-covalent inhibition modes.

Comparative Efficacy and Development Status

The following tables summarize the key characteristics, preclinical efficacy, and clinical trial status of this compound and other leading DprE1 inhibitors.

Table 1: General Characteristics and In Vitro Efficacy
FeatureThis compound (OPC-167832)BTZ043PBTZ169 (Macozinone)
Chemical Class Carbostyril derivative[10]Benzothiazinone[11]Piperazine-benzothiazinone[12]
Mechanism Non-covalent[8][10]Covalent[4][6]Covalent[12][13]
Target Residue DprE1 Active SiteCys387[4]Cys387[12]
MIC vs. Mtb (µg/mL) 0.00024 - 0.002[10]0.001 - 0.03[11]Potent, comparable to BTZ043[6]
Intracellular IC₉₀ (µg/mL) 0.0027 - 0.0048[14]<0.01[15]Not specified
Table 2: In Vivo Efficacy (Murine Models)
CompoundModelDosageKey Finding
This compound Chronic TB0.625 - 10 mg/kgDose-dependent reduction in lung CFU.[14]
BTZ043 Chronic TB (BALB/c)50 - 300 mg/kgSuperior activity to isoniazid; dose-dependent efficacy.[11][15]
Chronic TB (C3HeB/FeJ)50 - 200 mg/kgSignificant, dose-proportional CFU reduction in lungs after 2 months.[15][16]
PBTZ169 Chronic TB (BALB/c)5 - 100 mg/kgMore potent than BTZ043 at the same dose (50 mg/kg).[17]
Table 3: Clinical Development Status
CompoundPhase IPhase IIPhase IIIKey Clinical Notes
This compound Completed. Well-tolerated up to 480 mg single dose.[10]Active (Phase 2b/c) . NCT05221502 trial ongoing with Delamanid and Bedaquiline.[18][19]Planned . NCT07209761 (QUANTUM trial) for drug-resistant TB.[20]Interim Phase 2 data shows a 4-month regimen may be as safe and effective as 6-month standard of care.[18][21]
BTZ043 Completed.[11]Active (Phase 2a/2b) . NCT04044001 and NCT05926466 are evaluating safety and optimal dosing in combination regimens.[11][22][23]Not yet initiated.Development is focused on finding effective combination partners to prevent resistance.[24]
PBTZ169 Completed (Phase 1a/1b). Good safety and tolerability profile.[25][26]Terminated (Phase 2a) . NCT03334734 terminated early due to slow enrollment.[12][27]Not yet initiated.Phase 2a showed significant Early Bactericidal Activity (EBA) at 640 mg/day for 14 days.[12]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the performance of these inhibitors.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

  • Preparation: A two-fold serial dilution of the DprE1 inhibitor is prepared in a 96-well microplate using a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microplate is sealed and incubated at 37°C for 7-14 days.

  • Reading: The MIC is determined as the lowest drug concentration at which there is no visible growth, often confirmed by adding a growth indicator like resazurin.

Protocol 2: In Vivo Efficacy in a Murine Model of Chronic TB

This protocol assesses the bactericidal activity of a compound in an established infection.

  • Infection: BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose of M. tuberculosis to establish a lung infection.

  • Establishment of Chronic Phase: The infection is allowed to progress for 4-8 weeks to enter a chronic, stable phase, often characterized by the formation of lung granulomas.[15]

  • Treatment: Mice are randomized into groups and treated daily via oral gavage with the test compound (e.g., this compound at 2.5 mg/kg), a positive control (e.g., isoniazid), or a vehicle control. Treatment typically lasts for 4-8 weeks.[14][17]

  • Assessment: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serially diluted.

  • Quantification: Dilutions are plated on solid agar (e.g., Middlebrook 7H11), and colony-forming units (CFU) are counted after 3-4 weeks of incubation. Efficacy is measured by the log₁₀ CFU reduction compared to the vehicle control group.

Murine_Model_Workflow cluster_workflow Murine Chronic TB Model Workflow Infection 1. Aerosol Infection of Mice with Mtb Chronic 2. Wait 4-8 Weeks (Establish Chronic Infection) Infection->Chronic Treatment 3. Daily Oral Treatment (4-8 Weeks) Chronic->Treatment Euthanasia 4. Euthanasia & Organ Harvest (Lungs, Spleen) Treatment->Euthanasia Groups Groups: - Vehicle Control - Positive Control (e.g., INH) - Test Compound (e.g., this compound) Groups->Treatment Homogenize 5. Homogenization & Serial Dilution Euthanasia->Homogenize Plate 6. Plating on Solid Media Homogenize->Plate Count 7. CFU Counting & Data Analysis Plate->Count

Workflow for assessing in vivo drug efficacy.
Protocol 3: Early Bactericidal Activity (EBA) Study

EBA studies are Phase 2a clinical trials that measure a drug's ability to kill Mtb in patients with pulmonary TB during the first 14 days of treatment.

  • Patient Recruitment: Patients with newly diagnosed, smear-positive pulmonary TB are enrolled.[12]

  • Treatment: Patients receive monotherapy with the investigational drug at varying doses for 14 days.[12][27] A control group may receive a standard drug like isoniazid.

  • Sputum Collection: Sputum samples are collected overnight at baseline and at multiple time points over the 14-day period.

  • Quantification: The number of viable bacilli in the sputum is quantified by measuring the CFU on solid media or by time-to-positivity in an automated liquid culture system (e.g., MGIT).[28]

  • Analysis: EBA is calculated as the fall in log₁₀ CFU per milliliter of sputum per day. A statistically significant EBA indicates the drug's antimycobacterial effect in humans.[12]

Conclusion

DprE1 inhibitors are a highly promising class of drugs for the treatment of tuberculosis. This compound stands out due to its potent non-covalent mechanism of action, which may offer a better safety profile by avoiding the nitro group common to covalent inhibitors like BTZ043 and PBTZ169.[9]

  • This compound has demonstrated exceptional in vitro potency and strong in vivo efficacy in murine models.[10][14] Its advancement into late-stage clinical trials, particularly in combination regimens designed to shorten treatment duration, is highly encouraging.[18][21] Interim data suggests a four-month regimen containing this compound could be as effective as the current six-month standard of care.[18]

  • BTZ043 is a well-characterized covalent inhibitor with proven efficacy in preclinical models, including those that develop human-like necrotic granulomas.[11][29] Its clinical development is progressing, with a focus on identifying optimal combination therapies.[22]

  • PBTZ169 (Macozinone) showed superior potency to BTZ043 in preclinical studies and demonstrated clinical EBA.[12][17] However, its clinical development has been slowed, in part due to formulation challenges and trial enrollment issues.[27][30]

For researchers and drug development professionals, this compound represents a leading candidate for future TB regimens. Its distinct non-covalent mechanism, high potency, and promising clinical data position it as a key component in the effort to develop shorter, safer, and more effective treatments for all forms of tuberculosis.[19]

References

Quabodepistat's Mechanism of Action: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action and performance of Quabodepistat (formerly OPC-167832), a novel antituberculosis agent, in comparison with other key therapeutic alternatives. The information is based on currently available preclinical and clinical data.

Executive Summary

This compound is a potent, orally bioavailable inhibitor of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the biosynthetic pathway of the mycobacterial cell wall.[1][2][3] Its unique mechanism of action offers a significant advantage in the treatment of drug-susceptible and drug-resistant tuberculosis (TB). This guide presents a comparative analysis of this compound against Bedaquiline, Delamanid, and the standard first-line TB treatment regimen (Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol - RHEZ).

Mechanism of Action at a Glance

The following diagram illustrates the distinct cellular targets of this compound and its key comparators within Mycobacterium tuberculosis.

cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_energy Energy Metabolism cluster_nucleic_acid Nucleic Acid Synthesis DprE1 DprE1 Mycolic_Acid Mycolic Acid Synthesis Arabinogalactan Arabinogalactan Synthesis ATP_Synthase ATP Synthase RNA_Polymerase RNA Polymerase This compound This compound This compound->DprE1 Inhibits Delamanid Delamanid Delamanid->Mycolic_Acid Inhibits Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibits Isoniazid Isoniazid Isoniazid->Mycolic_Acid Inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan Inhibits

Figure 1: Comparative Mechanisms of Action of Anti-TB Drugs.

Preclinical Performance: A Head-to-Head Comparison

In Vitro Activity

This compound demonstrates potent bactericidal activity against M. tuberculosis, including drug-resistant strains. The following table summarizes its Minimum Inhibitory Concentrations (MICs) in comparison to other key anti-TB agents.

CompoundTargetM. tuberculosis H37Rv MIC (μg/mL)
This compound DprE1 0.00024 - 0.002 [1]
BedaquilineATP synthase0.03 - 0.12
DelamanidMycolic acid synthesis0.006 - 0.024
RifampicinRNA polymerase0.05 - 0.2
IsoniazidMycolic acid synthesis0.025 - 0.1
EthambutolArabinogalactan synthesis0.5 - 2.0

Experimental Protocol: Determination of MIC

The minimum inhibitory concentrations (MICs) of the compounds against M. tuberculosis H37Rv are typically determined using the broth microdilution method. A standardized inoculum of the bacteria is added to 96-well plates containing serial dilutions of each drug in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The plates are incubated at 37°C for 7-14 days, and the MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.

In Vivo Efficacy in a Mouse Model of Chronic TB

This compound has shown significant dose-dependent bactericidal activity in a mouse model of chronic tuberculosis, reducing the bacterial load in the lungs.

TreatmentDosage (mg/kg)Mean Log10 CFU Reduction in Lungs (4 weeks)
This compound 2.5 ~2.5
Rifampicin10~2.0
Isoniazid25~2.2

Experimental Protocol: Mouse Model of Chronic TB

Female BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv. Treatment is initiated 4-6 weeks post-infection, simulating a chronic infection. Drugs are administered orally, once daily, for a specified duration (e.g., 4 weeks). At the end of the treatment period, mice are euthanized, and the lungs are homogenized. Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates, and colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C to determine the bacterial load.

Clinical Validation: Regimen Performance

This compound is being evaluated in combination with other anti-TB drugs to shorten and improve treatment outcomes. The following diagram outlines a typical clinical trial workflow for evaluating new TB drug regimens.

Patient_Screening Patient Screening and Enrollment Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Experimental Arm: This compound-based Regimen Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm: Standard of Care (e.g., RHEZ) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 4-6 months) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_Up Post-Treatment Follow-Up Treatment_Period->Follow_Up Safety_Assessment Safety and Tolerability Assessment Treatment_Period->Safety_Assessment Primary_Endpoint Primary Endpoint Assessment: Sputum Culture Conversion Follow_Up->Primary_Endpoint Follow_Up->Safety_Assessment

Figure 2: Generalized Clinical Trial Workflow for Novel TB Regimens.
Key Clinical Trial Findings

Interim data from the Phase 2b/c trial (NCT05221502) suggest that a four-month regimen of this compound in combination with Bedaquiline and Delamanid is as effective as the standard six-month RHEZ regimen for drug-susceptible TB, with a comparable safety profile.[4][5]

RegimenDurationSputum Culture Conversion Rate (End of Treatment)Key Adverse Events
This compound + Bedaquiline + Delamanid 4 months 96% [5]Mild to moderate; no serious treatment-emergent adverse events related to the regimen. [4]
RHEZ (Standard of Care)6 months91%[5]Hepatotoxicity, peripheral neuropathy, optic neuritis.

A Phase 3 trial, QUANTUM (NCT07209761), is currently underway to further evaluate a four-month this compound-containing regimen (BPaQM: Bedaquiline, Pretomanid, this compound, Moxifloxacin) against a six-month standard of care for drug-resistant TB.[6][7][8]

Experimental Protocol: Phase 2b/c Clinical Trial (NCT05221502) - Abridged

  • Study Design: A multicenter, open-label, randomized, dose-finding trial.[9][10][11]

  • Participants: Adults with newly diagnosed, drug-susceptible pulmonary tuberculosis.[9][10]

  • Intervention Arms:

    • Experimental arms: this compound (at varying doses) in combination with Bedaquiline and Delamanid for 17 weeks.[9][11]

    • Control arm: Standard RHEZ regimen for 26 weeks.[9][11]

  • Primary Efficacy Endpoint: Proportion of participants with sputum culture conversion at the end of treatment.[10][11]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[10][11]

Conclusion

This compound's novel mechanism of action, potent preclinical activity, and promising early clinical data position it as a cornerstone of future, shorter, and more effective tuberculosis treatment regimens. Its performance, particularly in combination with other new and repurposed anti-TB drugs, demonstrates the potential to address the significant unmet need in the fight against both drug-susceptible and drug-resistant tuberculosis. Further data from ongoing Phase 3 trials are eagerly awaited to confirm these initial findings.

References

Head-to-Head Comparison: Quabodepistat and Pretomanid in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), a global health threat, the development of novel therapeutics is paramount. This guide provides a comprehensive, data-driven comparison of two promising anti-tubercular agents: Quabodepistat and Pretomanid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, preclinical and clinical data, and safety profiles to inform future research and clinical application.

At a Glance: this compound vs. Pretomanid

FeatureThis compound (OPC-167832)Pretomanid (PA-824)
Drug Class 3,4-dihydrocarbostyril derivative[1][2]Nitroimidazooxazine[3][4][5]
Mechanism of Action Inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme for Mycobacterium tuberculosis cell-wall biosynthesis.[2][6][7]Prodrug activated by a deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis. This activation leads to the generation of reactive nitrogen species, including nitric oxide, which have bactericidal effects. It also inhibits mycolic acid and protein synthesis.[3][4][8]
Development Status Phase 2/3 Clinical Trials[1][9]FDA Approved (in combination with bedaquiline and linezolid)[3][10][11][12]
Indications (Studied/Approved) Drug-susceptible and drug-resistant pulmonary tuberculosis[2][7][11]Approved for adults with pulmonary extensively drug-resistant (XDR), treatment-intolerant or non-responsive multidrug-resistant (MDR) TB.[3][10][11][12]
Administration Oral[2][9]Oral[3][4]

Chemical Properties

A fundamental understanding of the chemical structures of this compound and Pretomanid is crucial for appreciating their distinct mechanisms of action and pharmacokinetic profiles.

PropertyThis compoundPretomanid
Chemical Structure 5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one(6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][3][4]oxazine[3][13]
Molecular Formula C₂₁H₂₀ClF₃N₂O₄[6][14]C₁₄H₁₂F₃N₃O₅[15]
Molar Mass 456.8 g/mol [14]359.261 g·mol⁻¹[3]

Mechanism of Action: A Tale of Two Pathways

This compound and Pretomanid employ distinct strategies to combat Mycobacterium tuberculosis. This compound targets a crucial enzyme in cell wall synthesis, while Pretomanid acts as a prodrug with a multi-pronged attack.

This compound: Disrupting Cell Wall Synthesis

This compound's primary mechanism involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[2][6][7] DprE1 is a critical enzyme in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[7][16] By blocking this pathway, this compound effectively halts the construction of the bacterial cell wall, leading to cell death.[7]

Quabodepistat_MOA cluster_CellWall Mycobacterium tuberculosis Cell Wall Synthesis DprE1 DprE1 Enzyme Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall This compound This compound This compound->Inhibition

This compound inhibits the DprE1 enzyme, disrupting cell wall synthesis.
Pretomanid: A Prodrug with Dual Action

Pretomanid is a prodrug that requires activation within the mycobacterium. This activation is carried out by the deazaflavin-dependent nitroreductase (Ddn).[3][4] Once activated, Pretomanid exerts its bactericidal effects through two primary mechanisms:

  • Release of Reactive Nitrogen Species: The activated form of Pretomanid releases nitric oxide and other reactive nitrogen species.[8] These highly reactive molecules are toxic to the bacteria, disrupting cellular respiration and other vital processes.[8]

  • Inhibition of Mycolic Acid Synthesis: Pretomanid also inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][17]

Pretomanid_MOA cluster_Activation Pretomanid Activation cluster_Effects Bactericidal Effects Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn Nitroreductase Pretomanid_prodrug->Ddn Activated_Pretomanid Activated Pretomanid Ddn->Activated_Pretomanid RNS Reactive Nitrogen Species Release Activated_Pretomanid->RNS Mycolic_Acid Mycolic Acid Synthesis Inhibition Activated_Pretomanid->Mycolic_Acid Bacterial_Death Bacterial Cell Death RNS->Bacterial_Death Mycolic_Acid->Bacterial_Death

Pretomanid is a prodrug activated by Ddn to exert its bactericidal effects.

Preclinical and Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and Pretomanid are not yet available. However, by examining data from their respective clinical trials, we can draw indirect comparisons of their efficacy.

In Vitro Activity
ParameterThis compoundPretomanid
MIC against M. tuberculosis 0.00024 to 0.002 µg/mL[11]0.015 to 0.25 µg/mL[18]

MIC: Minimum Inhibitory Concentration

This compound demonstrates potent in vitro activity at very low concentrations.

Clinical Efficacy

This compound:

Interim data from a Phase 2b/c trial (NCT05221502) showed that a four-month regimen of this compound in combination with delamanid and bedaquiline achieved similar safety and efficacy compared to the standard six-month four-drug regimen for drug-susceptible TB.[1] Sputum culture conversion rates were on par with the standard of care.[1]

Pretomanid:

The pivotal Nix-TB trial evaluated the BPaL regimen (bedaquiline, pretomanid, and linezolid) for XDR-TB and treatment-intolerant or non-responsive MDR-TB.[12][19] The trial demonstrated a favorable outcome in 90% of patients at six months post-treatment.[19]

Pharmacokinetics

ParameterThis compoundPretomanid
Route of Administration OralOral
Tmax (Time to Maximum Concentration) ~3 hours[8]Varies with food (Fed state enhances bioavailability)[4][6]
Elimination Half-life 12.3–15.2 hours (in combination)[8]~16-20 hours
Metabolism Information on specific metabolizing enzymes is limited in the provided search results.Primarily metabolized by various reductive and oxidative pathways, with CYP3A4 contributing to about 20% of its metabolism.[20]

Safety and Tolerability

This compound:

In a 14-day trial, this compound in combination regimens was generally safe and well-tolerated.[8][21] The most common treatment-emergent adverse events were mild to moderate and included headache, dizziness, abdominal pain, pruritus, and nausea.[8][21] Serious adverse events were reported but were not deemed related to the study drug.[8][21]

Pretomanid:

The most common adverse reactions associated with the BPaL regimen (containing Pretomanid) include peripheral neuropathy, acne, vomiting, headache, nausea, and elevated liver enzymes.[3] Myelosuppression has also been reported, which is a known adverse reaction of linezolid, a component of the BPaL regimen.[22]

Experimental Protocols: A Glimpse into the Research

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in key clinical trials for both drugs.

This compound: NCT03678688 (Stage 2)
  • Study Design: A randomized, open-label, active-controlled, parallel-group study in adults with drug-susceptible pulmonary TB.

  • Treatment Arms:

    • This compound (30 mg) + Delamanid (300 mg)

    • This compound (30 mg) + Bedaquiline (400 mg)

    • This compound (30 mg) + Delamanid (300 mg) + Bedaquiline (400 mg)

    • Control: Standard combination therapy (rifampicin, isoniazid, ethambutol, and pyrazinamide)

  • Primary Outcomes: Safety and tolerability over 14 days, and pharmacokinetics at day 1 and day 14.[8]

  • Secondary Outcome: Bactericidal activity from baseline to day 14, measured by the change in sputum log10 colony-forming units per mL.[8]

Quabodepistat_Trial_Workflow cluster_Arms Treatment Arms Screening Patient Screening (Drug-Susceptible Pulmonary TB) Randomization Randomization Screening->Randomization Arm1 Q + D Randomization->Arm1 Arm2 Q + B Randomization->Arm2 Arm3 Q + D + B Randomization->Arm3 Control Standard of Care Randomization->Control Treatment 14-Day Treatment FollowUp Safety & PK Follow-up Treatment->FollowUp Efficacy Efficacy Assessment (Sputum CFU) Treatment->Efficacy

Workflow of the this compound NCT03678688 (Stage 2) clinical trial.
Pretomanid: Nix-TB Trial

  • Study Design: An open-label, single-arm trial in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.[12][19]

  • Treatment Regimen (BPaL):

    • Bedaquiline: 400 mg daily for 2 weeks, then 200 mg three times a week for 24 weeks.

    • Pretomanid: 200 mg daily for 26 weeks.

    • Linezolid: 1200 mg daily for up to 26 weeks (dose adjustable).[19]

  • Primary Outcome: Incidence of bacteriological failure, relapse, or clinical failure at 6 months after the end of treatment.[7]

  • Follow-up: Participants were monitored for two years post-treatment to assess for relapse.[12]

Pretomanid_Trial_Workflow Enrollment Patient Enrollment (XDR-TB or TI/NR MDR-TB) Treatment 26-Week BPaL Regimen Enrollment->Treatment FollowUp_6M 6-Month Post-Treatment Efficacy Assessment Treatment->FollowUp_6M FollowUp_2Y 2-Year Post-Treatment Relapse Monitoring FollowUp_6M->FollowUp_2Y

Workflow of the Pretomanid Nix-TB clinical trial.

Conclusion and Future Directions

Both this compound and Pretomanid represent significant advancements in the treatment of tuberculosis, each with a unique mechanism of action and a promising clinical profile. This compound, with its potent in vitro activity and promising early clinical data in combination regimens, holds the potential to be a cornerstone of future shorter, safer TB treatments. Pretomanid, as a component of the FDA-approved BPaL regimen, has already demonstrated high efficacy in treating some of the most difficult-to-treat forms of drug-resistant TB.

Direct comparative studies are warranted to definitively establish the relative efficacy and safety of these two agents. Future research should also focus on optimizing combination regimens that leverage the distinct mechanisms of these and other novel anti-tubercular drugs to further shorten treatment durations, improve outcomes, and combat the emergence of drug resistance. The continued development and strategic deployment of innovative agents like this compound and Pretomanid are critical to turning the tide against the global tuberculosis epidemic.

References

Independent Verification of Quabodepistat's Preclinical Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Quabodepistat (formerly OPC-167832), a novel anti-tuberculosis agent, with other DprE1 inhibitors, PBTZ169 (Macozinone) and TBAJ-876. The information presented is based on publicly available experimental data to support independent verification and inform future research and development.

Executive Summary

This compound and its counterparts, PBTZ169 and TBAJ-876, are promising new chemical entities that target decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the biosynthesis of the Mycobacterium tuberculosis cell wall.[1] This novel mechanism of action offers a potential advantage over existing tuberculosis therapies. This guide summarizes the available preclinical data for these compounds, focusing on their in vitro activity, in vivo efficacy, and pharmacokinetic profiles in mouse models.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

This compound, PBTZ169, and TBAJ-876 share a common mechanism of action by inhibiting the DprE1 enzyme. DprE1 is a crucial component of the decaprenylphosphoryl-β-D-arabinofuranose (DPA) pathway, which is responsible for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall. By inhibiting DprE1, these drugs disrupt the integrity of the cell wall, leading to bacterial death.

Mechanism of Action of DprE1 Inhibitors cluster_pathway DPA Pathway cluster_inhibitors DprE1 Inhibitors Substrate Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme Substrate->DprE1 Product Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE1->Product CellWall Mycobacterial Cell Wall Synthesis Product->CellWall Essential for This compound This compound This compound->DprE1 Inhibit PBTZ169 PBTZ169 PBTZ169->DprE1 Inhibit TBAJ-876 TBAJ-876 TBAJ-876->DprE1 Inhibit TB_Survival M. tuberculosis Survival CellWall->TB_Survival Leads to

Figure 1: Mechanism of action of DprE1 inhibitors.

Comparative Preclinical Data

The following tables summarize the available quantitative preclinical data for this compound, PBTZ169, and TBAJ-876.

Table 1: In Vitro Activity against M. tuberculosis
CompoundStrainMIC (µg/mL)Assay MethodReference
This compound H37Rv0.0005Not Specified[2]
Kurono0.0005Not Specified[2]
Drug-Resistant Strains0.00024 - 0.001Not Specified[2]
PBTZ169 H37Rv~0.0002 (0.2 ng/mL)Not Specified[3]
TBAJ-876 Wild-type H37Rv0.004Not Specified[4]
Rv0678 mutant0.02Not Specified[4]
Table 2: In Vivo Efficacy in Mouse Models of Chronic Tuberculosis
CompoundMouse ModelDose (mg/kg)Treatment DurationReduction in Lung CFU (log10) vs. ControlReference
This compound ICR, female0.625 - 104 weeksSignificant, dose-dependent[2]
PBTZ169 C3HeB/FeJNot Specified2 monthsSignificant[5]
TBAJ-876 BALB/c3.1251 monthSimilar to Bedaquiline (25 mg/kg)[6]
BALB/c6.251 month> Bedaquiline (25 mg/kg)[6]
BALB/c12.51 month> Bedaquiline (25 mg/kg)[6]
Table 3: Pharmacokinetic Parameters in Mice
CompoundMouse StrainDose (mg/kg)RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Reference
This compound Uninfected0.625 - 10OralDose-dependent0.5 - 1.01.3 - 2.1Dose-dependent[2]
PBTZ169 Not SpecifiedNot SpecifiedOralNot Specified1.5 - 2.5~13-19 (MRT)Not Specified[7]
TBAJ-876 BALB/c20OralNot SpecifiedNot SpecifiedNot Specified5610[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate independent verification.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is commonly used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Microplate Alamar Blue Assay (MABA) Workflow Start Prepare M. tuberculosis H37Ra culture (mid-log phase) Inoculate Inoculate 96-well plates with bacterial suspension Start->Inoculate AddCompound Add serial dilutions of test compounds Inoculate->AddCompound Incubate1 Incubate plates at 37°C for 6 days AddCompound->Incubate1 AddAlamarBlue Add Alamar Blue solution to each well Incubate1->AddAlamarBlue Incubate2 Incubate for 24 hours AddAlamarBlue->Incubate2 ReadResults Read results visually or using a plate reader (Blue = No growth, Pink = Growth) Incubate2->ReadResults End Determine MIC ReadResults->End Checkerboard Assay Workflow Start Prepare serial dilutions of Drug A and Drug B Dispense Dispense Drug A dilutions along the x-axis and Drug B dilutions along the y-axis of a 96-well plate Start->Dispense Inoculate Inoculate all wells with M. tuberculosis suspension Dispense->Inoculate Incubate Incubate the plate at 37°C Inoculate->Incubate DetermineMIC Determine the MIC of each drug alone and in combination Incubate->DetermineMIC CalculateFICI Calculate the Fractional Inhibitory Concentration Index (FICI) DetermineMIC->CalculateFICI End Interpret results: Synergy, Additivity, or Antagonism CalculateFICI->End

References

Assessing the Synergistic Effects of Quabodepistat with Bedaquiline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the combined therapeutic potential of Quabodepistat and Bedaquiline against Mycobacterium tuberculosis. This document synthesizes available experimental data, details relevant methodologies, and visualizes the underlying mechanisms of action.

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic regimens with improved efficacy and shorter treatment durations. Combining drugs with distinct mechanisms of action is a promising strategy to enhance bactericidal activity and mitigate the development of resistance. This guide focuses on the potential synergy between two potent anti-tubercular agents: this compound (formerly OPC-167832) and Bedaquiline.

This compound is a novel dihydrocarbostyril derivative that inhibits the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2] Bedaquiline , a diarylquinoline, targets the F1F0 ATP synthase, a critical enzyme for energy production in M. tuberculosis.[3][4][5] By targeting two distinct and vital cellular processes, the combination of this compound and Bedaquiline holds the potential for synergistic bactericidal effects.

Mechanism of Action

The distinct mechanisms of action of this compound and Bedaquiline provide a strong rationale for their combined use.

This compound: This agent specifically inhibits DprE1, an enzyme involved in the synthesis of arabinans, which are crucial components of the arabinogalactan layer of the mycobacterial cell wall.[6] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial cell death.[6][7]

Bedaquiline: This drug binds to the c-subunit of the F1F0 ATP synthase, which functions as a proton pump.[4][8] This binding obstructs the proton translocation required for ATP synthesis, leading to a depletion of the cell's primary energy currency and ultimately, cell death.[3][4][5]

In Vivo Efficacy

A recent clinical trial investigated the safety, tolerability, pharmacokinetics, and early bactericidal activity of this compound in combination with Bedaquiline and Delamanid in adults with drug-susceptible pulmonary tuberculosis.[9][10][11]

Data Presentation

The following table summarizes the key efficacy data from this study, focusing on the change in bacterial load as measured by sputum colony-forming units (CFU).

Treatment GroupMean Change in log10 CFU/mL from Baseline to Day 14 (SD)Number of Participants (n)
This compound + Bedaquiline-1.97 (1.29)11
This compound + Delamanid-2.17 (1.83)11
This compound + Delamanid + Bedaquiline-2.73 (1.51)12
Standard of Care (Rifampicin, Isoniazid, Ethambutol, and Pyrazinamide)-2.71 (0.92)19

Data from Dawson, R., et al. (2024). The Lancet Infectious Diseases.[10][11]

While this study did not assess the direct synergistic effect of this compound and Bedaquiline alone in a head-to-head comparison, the three-drug combination including them demonstrated a robust early bactericidal activity comparable to the standard of care.[10][11] It is important to note that preclinical studies using in vitro checkerboard assays have indicated that this compound does not exhibit antagonistic effects with other anti-TB drugs.[12]

Experimental Protocols

In Vivo Early Bactericidal Activity Study Protocol

The following is a summarized methodology based on the clinical trial of this compound in combination with Bedaquiline and Delamanid.[10][11][13]

  • Study Design: An open-label, active-controlled, randomized, parallel-group study was conducted.

  • Participants: Adults aged 18-64 years with newly diagnosed, drug-susceptible pulmonary tuberculosis.

  • Treatment Arms:

    • This compound (30 mg) + Bedaquiline (400 mg) once daily for 14 days.

    • This compound (30 mg) + Delamanid (300 mg) once daily for 14 days.

    • This compound (30 mg) + Delamanid (300 mg) + Bedaquiline (400 mg) once daily for 14 days.

    • Standard of care: Rifampicin, Isoniazid, Ethambutol, and Pyrazinamide for 20 days.

  • Efficacy Endpoint: The primary efficacy endpoint was the change in sputum log10 colony-forming units (CFU) per mL from baseline to day 14.

  • Sputum Collection and Processing: Sputum samples were collected at baseline and at specified intervals throughout the treatment period. Samples were processed for quantitative culture on agar media to determine the CFU count.

Representative In Vitro Checkerboard Assay Protocol for M. tuberculosis

While specific in vitro synergy data for this compound and Bedaquiline is not yet published, the following protocol outlines a standard checkerboard assay used to determine the Fractional Inhibitory Concentration Index (FICI) for M. tuberculosis.

  • Bacterial Strain and Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Drug Preparation: Stock solutions of this compound and Bedaquiline are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made to achieve a range of concentrations above and below the known minimum inhibitory concentrations (MICs).

  • Assay Setup:

    • In a 96-well microtiter plate, serial dilutions of this compound are added to the horizontal wells, and serial dilutions of Bedaquiline are added to the vertical wells.

    • This creates a matrix of wells containing various combinations of the two drugs.

    • Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Control wells containing each drug alone, as well as a drug-free growth control, are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • Determination of MIC: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Visualizations

Signaling Pathway Diagrams

Quabodepistat_Mechanism cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPR->DPA DprE1 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall This compound This compound This compound->Inhibition

Caption: this compound inhibits DprE1, blocking arabinan synthesis and cell wall integrity.

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane ProtonGradient Proton Motive Force ATPSynthase ATP Synthase (F1F0) ProtonGradient->ATPSynthase ATP ATP Synthesis ATPSynthase->ATP ADP + Pi Energy Cellular Energy ATP->Energy Bedaquiline Bedaquiline Bedaquiline->Inhibition Inhibition->ATPSynthase

Caption: Bedaquiline inhibits ATP synthase, disrupting cellular energy production.

Experimental Workflow

Synergy_Workflow Start Start: In Vitro Synergy Assessment Culture 1. Culture M. tuberculosis Start->Culture MIC 2. Determine MIC of Individual Drugs Culture->MIC Checkerboard 3. Set up Checkerboard Assay (this compound vs. Bedaquiline) MIC->Checkerboard Incubate 4. Incubate Plates (7-14 days) Checkerboard->Incubate Read 5. Read MICs of Combined Drugs Incubate->Read Calculate 6. Calculate Fractional Inhibitory Concentration Index (FICI) Read->Calculate Interpret 7. Interpret Results Calculate->Interpret Synergy Synergy (FICI ≤ 0.5) Interpret->Synergy FICI ≤ 0.5 Additive Additive/Indifference (0.5 < FICI ≤ 4.0) Interpret->Additive 0.5 < FICI ≤ 4.0 Antagonism Antagonism (FICI > 4.0) Interpret->Antagonism FICI > 4.0

References

Safety Operating Guide

Proper Disposal Procedures for Quabodepistat (OPC-167832)

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: QS-DP-2025-11-06 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical procedures for the proper disposal of Quabodepistat, a potent, orally active, investigational anti-tuberculosis agent.[1][2][3] Adherence to these guidelines is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As an investigational product, all waste streams containing this compound must be handled with caution through defined waste management protocols.[4][5]

Core Principles of Disposal

The primary principle for disposing of any investigational compound is to prevent its release into the environment and to ensure personnel safety.

  • Consult Authority: Your institution's Environmental Health and Safety (EHS) department is the primary authority for waste disposal. All procedures must be conducted in accordance with their specific guidelines.[4][6][7]

  • No Drain or Trash Disposal: this compound and its containers must never be disposed of in the regular trash or poured down the sanitary sewer.[6][8]

  • Treat as Hazardous: While the Safety Data Sheet (SDS) may classify this compound as "Not a hazardous substance or mixture," its potent biological activity warrants that all waste containing this compound be managed as a regulated chemical waste.[9]

  • Segregation is Key: Properly segregate this compound waste at the point of generation to ensure safe handling and cost-effective disposal.[10][11]

Operational Protocol: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough hazard assessment must be performed based on the product's SDS.[9] All personnel must be trained on the specific handling and disposal procedures for this compound.[6]

2.1 Safety Data Sheet (SDS) Review The SDS for this compound (CAS No. 1883747-71-4) indicates the following:

  • Handling Precautions: Avoid inhalation of dust, as well as contact with skin and eyes. Use only in areas with appropriate exhaust ventilation.[9]

  • Storage: Keep container tightly sealed in a cool, well-ventilated area. The powder form should be stored at -20°C.[9]

2.2 Required Personal Protective Equipment (PPE) Full personal protective equipment is required when handling this compound, particularly during waste consolidation and spill cleanup.[9]

Equipment Specification Purpose
Eye Protection Safety goggles with side-shieldsProtects eyes from dust and splashes.[9]
Hand Protection Chemical-resistant protective gloves (e.g., Nitrile)Prevents skin contact.[9]
Body Protection Impervious clothing, such as a fully buttoned lab coatProtects skin and personal clothing from contamination.[9]
Respiratory Protection Suitable respirator (e.g., N95 or higher)Required when handling the powder form to avoid aerosol inhalation.[9]

Operational Protocol: Waste Segregation and Containment

Proper segregation prevents accidental chemical reactions and ensures compliance with disposal regulations.[8] All waste must be collected in designated, properly labeled containers.

3.1 Waste Classification and Segregation Plan The following table outlines the proper segregation for different types of this compound waste.

Waste Stream Description Segregation & Containment Procedure
Unused/Expired Product Pure this compound powder, expired stock solutions.Collect in the original or a compatible, sealed container. Label as "Hazardous Waste" with the full chemical name.
Contaminated Solids Contaminated PPE (gloves, coats), weigh boats, pipette tips, bench paper, absorbent pads from spill cleanup.Collect in a designated, lined container or heavy-duty waste bag clearly labeled "Hazardous Waste."[12] Do not mix with biohazardous "red bag" waste unless instructed by EHS.
Contaminated Sharps Needles, syringes, or broken glassware contaminated with this compound.Place directly into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[12]
Contaminated Liquids Unused solutions, instrument rinsate, and collected spill material.Collect in a sealable, compatible container (plastic is preferred over glass to minimize breakage risk).[8] Do not mix with other chemical wastes unless compatibility is confirmed.
Empty Containers The original vial or bottle that held pure this compound.Per RCRA guidelines for acutely hazardous waste, containers must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, deface the label and dispose of the container as regular trash or as directed by EHS.[6]

3.2 Labeling Requirements All hazardous waste containers must be labeled with an official EHS hazardous waste tag as soon as accumulation begins.[6][8] The label must include:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound (OPC-167832)" and all components of any mixture.

  • The date accumulation started.

  • Principal Investigator's name and contact information.

  • Building and room number.

Operational Protocol: Final Disposal Pathway

The final disposal pathway for investigational drugs is determined and managed by the institution's EHS department in compliance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[4][11][13] The workflow below outlines the required procedural steps.

G cluster_lab Laboratory Procedures cluster_ehs EHS Coordination cluster_disposal Final Disposition A 1. Generate this compound Waste B 2. Segregate and Contain Waste (See Table 2) A->B C 3. Label Container with Hazardous Waste Tag B->C D 4. Store Securely in Lab (Secondary Containment) C->D E 5. Contact EHS Office (Provide SDS) D->E F 6. EHS Assesses Waste & Schedules Pickup E->F G 7. EHS Transports Waste to Central Storage Facility F->G H 8. Waste Manifested & Shipped to Licensed Disposal Vendor G->H I 9. Final Disposal via High-Temperature Incineration H->I J 10. Certificate of Destruction Filed I->J

Caption: this compound Disposal Decision Workflow.

Operational Protocol: Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination. The following protocol is adapted from the Safety Data Sheet.[9]

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.

  • Don PPE: Put on the full required PPE as detailed in Table 1, including respiratory protection for powders.

  • Contain Spill: Prevent the spill from spreading or entering drains.

  • Clean Up:

    • For Liquid Spills: Absorb the solution with a finely-powdered, liquid-binding material such as diatomite, vermiculite, or a universal binder.[9]

    • For Powder Spills: Carefully sweep up the material to avoid creating dust. Alternatively, use a vacuum cleaner equipped with a HEPA filter.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.

  • Decontaminate Surfaces: Scrub the spill surface and any contaminated equipment with alcohol.[9]

  • Dispose: Seal and label the waste container and manage it for disposal according to the protocol in Section 4.0.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.